2-(3-Methylphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBSNFHBOVJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393491 | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-05-8 | |
| Record name | 2-(3-Methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(3-Methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylphenyl)pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a crucial scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of biological activities, making a thorough understanding of their physicochemical properties essential for drug design, development, and formulation.[2][3] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and relevant biological context.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [4][5][6] |
| Molecular Weight | 161.24 g/mol | [4][5][6] |
| Boiling Point | 256.7 ± 19.0 °C (Predicted) | [4] |
| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [4] |
| logP (Octanol/Water Partition Coefficient) | 2.42 | [5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of physicochemical data. Below are protocols relevant to the properties of this compound.
Synthesis of 2-Substituted Pyrrolidines
A general method for the diastereoselective synthesis of 2-substituted pyrrolidines involves the reductive cyclization of γ-chloro-N-sulfinyl ketimines.[7]
Protocol: General Procedure (GP3) for Reductive Cyclization [7]
-
Preparation of Ketimine Solution: Dissolve the starting ketimine (e.g., γ-Chloro-N-sulfinyl ketimine, 5 mmol) in anhydrous toluene (15 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Initial Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add Diisobutylaluminium hydride (DIBAL-H) (6.0 mmol, 1.0 M in Toluene) dropwise to the solution.
-
Stirring and Warming: Stir the reaction mixture at -78 °C for 3 hours. After this period, allow the mixture to warm to room temperature.
-
Cyclization Step: Add Lithium bis(trimethylsilyl)amide (LiHMDS) (7.5 mmol, 1.0 M in THF) to the reaction mixture and stir for an additional 1 hour at room temperature.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a critical measure of a compound's lipophilicity. While the provided logP for this compound is a computationally predicted value[5], an experimental determination would typically follow a protocol like the OECD Test Guideline 107.
Protocol: Shake Flask Method (Adapted from OECD 107)
-
Preparation of Solutions: Prepare a stock solution of this compound in n-octanol that has been pre-saturated with water. Also, prepare a volume of water that has been pre-saturated with n-octanol.
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the water phase. The volume ratio is typically varied (e.g., 1:1, 1:2, 2:1).
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibrium to be reached (typically 24 hours). Centrifugation is then used to ensure complete phase separation.
-
Concentration Measurement: Carefully separate the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Experimental Workflow: Synthesis of 2-Arylpyrrolidines
The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-arylpyrrolidine derivative.
Signaling Pathway: Neurotransmitter Reuptake Inhibition
Pyrrolidine derivatives have been identified as potent inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake.[8] This mechanism is a key therapeutic strategy for conditions such as depression and neuropathic pain. The diagram below illustrates this inhibitory action at a synaptic cleft.
Biological and Pharmacological Context
The pyrrolidine scaffold is of significant interest in drug discovery.[1] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which can lead to high-affinity interactions with biological targets.[1] Specifically, analogs of this compound, such as 3-(phenoxy-phenyl-methyl)-pyrrolidines, have been developed as potent and balanced inhibitors of both norepinephrine and serotonin transporters (NET and SERT, respectively).[8] This dual-action mechanism is characteristic of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability to bind to postsynaptic receptors, thereby enhancing neurotransmission. This mechanism is believed to be responsible for their therapeutic effects in major depressive disorder and various pain syndromes.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) for comprehensive information on hazards, handling, and disposal.[9][10] General precautions include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.[9][11]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-2-(3-METHYLPHENYL)PYRROLIDINE CAS#: 1217781-18-4 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. (2S)-2-(3-METHYLPHENYL)PYRROLIDINE | 1217781-18-4 [amp.chemicalbook.com]
- 7. WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines - Google Patents [patents.google.com]
- 8. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
2-(3-Methylphenyl)pyrrolidine synthesis mechanism and intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(3-methylphenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The core of this guide focuses on a robust and well-documented synthetic pathway: the formation of a 2-(3-methylphenyl)-1-pyrroline intermediate followed by its catalytic hydrogenation. This document provides a comprehensive overview of the reaction mechanisms, key intermediates, detailed experimental protocols, and relevant quantitative data.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 2-(3-methylphenyl)-1-pyrroline. This is followed by the reduction of the cyclic imine functionality to yield the final pyrrolidine product. This strategy is advantageous due to the availability of starting materials and the generally high yields of the reactions.
Synthesis Mechanism and Intermediates
The synthesis proceeds through two major transformations:
Step 1: Synthesis of 2-(3-Methylphenyl)-1-pyrroline
This step employs a condensation reaction between N-vinyl-2-pyrrolidone and ethyl 3-methylbenzoate. The reaction is typically base-catalyzed, with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
The proposed mechanism is as follows:
-
Enolate Formation: N-vinyl-2-pyrrolidone is deprotonated by the base to form a resonance-stabilized enolate.
-
Nucleophilic Acyl Substitution: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 3-methylbenzoate. This results in a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming an N-vinyl-β-keto lactam intermediate.
-
Hydrolysis and Cyclization: Under acidic workup conditions, the N-vinyl group is hydrolyzed, and the resulting primary amine undergoes intramolecular cyclization with the ketone.
-
Dehydration: The resulting hemiaminal intermediate readily dehydrates to form the stable 2-(3-methylphenyl)-1-pyrroline.
Step 2: Catalytic Hydrogenation of 2-(3-Methylphenyl)-1-pyrroline
The second step involves the reduction of the endocyclic carbon-nitrogen double bond of the pyrroline intermediate. This is most commonly achieved through catalytic hydrogenation. A variety of catalysts can be employed, with platinum- or palladium-based catalysts being highly effective.
The mechanism of catalytic hydrogenation involves:
-
Adsorption: Both the 2-(3-methylphenyl)-1-pyrroline and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond of the molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species.
-
Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the carbon and nitrogen atoms of the C=N double bond.
-
Desorption: The final product, this compound, desorbs from the catalyst surface.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Typical Yield (%) | Key Spectroscopic Data (Product) |
| 1 | N-vinyl-2-pyrrolidone, Ethyl 3-methylbenzoate | 2-(3-Methylphenyl)-1-pyrroline | 75-85 | ¹H NMR: Aromatic protons (m, 4H), CH₂ adjacent to N (t, 2H), CH₂ adjacent to C=N (t, 2H), CH₂ (quintet, 2H), CH₃ (s, 3H). ¹³C NMR: Aromatic carbons, C=N carbon, aliphatic carbons, CH₃ carbon. MS (EI): M⁺ peak. |
| 2 | 2-(3-Methylphenyl)-1-pyrroline, H₂ | This compound | >90 | ¹H NMR: Aromatic protons (m, 4H), CH proton at C2 (m, 1H), NH proton (br s, 1H), pyrrolidine ring protons (m, 6H), CH₃ (s, 3H). ¹³C NMR: Aromatic carbons, CH carbon at C2, pyrrolidine ring carbons, CH₃ carbon. MS (EI): M⁺ peak. |
Experimental Protocols
Step 1: Synthesis of 2-(3-Methylphenyl)-1-pyrroline
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: A solution of N-vinyl-2-pyrrolidone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is then stirred at room temperature for 30 minutes. Following this, a solution of ethyl 3-methylbenzoate (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., using aqueous HCl) followed by neutralization to induce cyclization and dehydration. The resulting crude 2-(3-methylphenyl)-1-pyrroline is purified by vacuum distillation or column chromatography on silica gel.
Step 2: Catalytic Hydrogenation of 2-(3-Methylphenyl)-1-pyrroline
-
Reaction Setup: 2-(3-Methylphenyl)-1-pyrroline (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation vessel (Parr apparatus).
-
Catalyst Addition: A catalytic amount of platinum(IV) oxide (PtO₂) or 10% palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi). The mixture is then shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by GC-MS or TLC indicates complete conversion.
-
Workup and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.
Mandatory Visualization
The following diagrams illustrate the synthesis mechanism and the general experimental workflow.
An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-(3-Methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-(3-methylphenyl)pyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical and biological properties. This document details the early synthetic approaches, focusing on the seminal method involving the condensation of N-vinyl-2-pyrrolidone with an aromatic ester, followed by reduction. While the specific initial discovery of this compound is not well-documented in publicly available literature, its synthesis is a logical extension of established methods for creating 2-arylpyrrolidines. This guide also addresses the current understanding of its pharmacological potential, which remains largely unexplored, and provides detailed experimental protocols for its synthesis based on historical precedents.
Introduction
The pyrrolidine ring is a five-membered saturated heterocycle containing a single nitrogen atom. Its unique conformational flexibility and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery. Numerous approved drugs across various therapeutic areas, including antivirals, antihypertensives, and central nervous system agents, incorporate the pyrrolidine moiety. The substitution at the 2-position with an aryl group, such as a 3-methylphenyl group, introduces specific steric and electronic features that can significantly influence the molecule's interaction with biological targets.
The historical development of synthetic routes to 2-arylpyrrolidines has been a key enabler for the exploration of this chemical space. One of the foundational methods involves the reaction of N-vinyl-2-pyrrolidone with aromatic esters. This approach provides a versatile entry point to 2-aryl-1-pyrrolines, which can be readily reduced to the corresponding pyrrolidines.
Historical Synthesis
While the exact date and researchers associated with the first synthesis of this compound are not explicitly detailed in readily accessible historical records, a well-established and documented procedure for the synthesis of the closely related 2-phenyl-1-pyrroline provides a clear blueprint for its preparation. This method, published in Organic Syntheses, details the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate.[1] By substituting ethyl benzoate with ethyl 3-methylbenzoate, one can logically and historically deduce the synthesis of 2-(3-methylphenyl)-1-pyrroline. The subsequent reduction of this intermediate would yield the target compound, this compound.
The overall synthetic strategy can be depicted as a two-step process:
-
Formation of 2-(3-Methylphenyl)-1-pyrroline: This step involves the base-catalyzed acylation of N-vinyl-2-pyrrolidone with ethyl 3-methylbenzoate, followed by an intramolecular cyclization and decarboxylation.
-
Reduction of 2-(3-Methylphenyl)-1-pyrroline: The resulting imine is then reduced to the corresponding secondary amine, this compound.
This synthetic approach is summarized in the workflow diagram below.
Quantitative Data
Due to the limited specific research on this compound, quantitative data regarding its synthesis and pharmacological activity is scarce in the public domain. The following table is constructed based on the analogous synthesis of 2-phenyl-1-pyrroline and general knowledge of pyrrolidine reductions.
| Parameter | Value | Reference |
| Synthesis of 2-Phenyl-1-pyrroline | ||
| Starting Materials | N-Vinylpyrrolidin-2-one, Ethyl benzoate | [1] |
| Reagents | Sodium hydride, Toluene, Hydrochloric acid | [1] |
| Yield | 61% | [1] |
| Reduction of 2-Aryl-1-pyrrolines (General) | ||
| Reducing Agents | Sodium borohydride, Catalytic Hydrogenation (H₂/Pd) | General Knowledge |
| Expected Yield | >90% | General Knowledge |
| Pharmacological Data for this compound | ||
| Target(s) | Not well-defined in public literature | - |
| Potency (IC₅₀/EC₅₀) | Data not available | - |
| Selectivity | Data not available | - |
Experimental Protocols
The following protocols are adapted from the well-documented synthesis of 2-phenyl-1-pyrroline and standard reduction procedures.
Synthesis of 2-(3-Methylphenyl)-1-pyrroline
This procedure is adapted from the Organic Syntheses preparation of 2-phenyl-1-pyrroline.[1]
Materials:
-
N-Vinylpyrrolidin-2-one (freshly distilled)
-
Ethyl 3-methylbenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (dry)
-
Saturated aqueous ammonium chloride
-
6 N Hydrochloric acid
-
50% Sodium hydroxide solution
-
Methylene chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of sodium hydride (0.665 mol) in dry toluene (250 mL) is heated to reflux in a three-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser.
-
A mixture of freshly distilled N-vinylpyrrolidin-2-one (0.50 mol) and ethyl 3-methylbenzoate (0.50 mol) is added slowly to the refluxing suspension.
-
The reaction mixture is heated at reflux for 10 hours.
-
After cooling to room temperature, the thick slurry is carefully quenched with saturated aqueous ammonium chloride (250 mL).
-
The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude intermediate keto lactam.
-
The crude keto lactam is dissolved in tetrahydrofuran and slowly added to refluxing 6 N hydrochloric acid (0.5 L).
-
The solution is heated at reflux for 4 hours, then cooled to room temperature.
-
The cooled solution is made basic (pH 12) with 50% sodium hydroxide and extracted with methylene chloride.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford crude 2-(3-methylphenyl)-1-pyrroline.
-
The product can be further purified by vacuum distillation.
Reduction of 2-(3-Methylphenyl)-1-pyrroline to this compound
Materials:
-
2-(3-Methylphenyl)-1-pyrroline
-
Sodium borohydride
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
2-(3-Methylphenyl)-1-pyrroline (1 equivalent) is dissolved in methanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The methanol is removed under reduced pressure.
-
Water is added to the residue, and the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
-
The product can be purified by vacuum distillation if necessary.
Pharmacological Profile and Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific pharmacological profile and mechanism of action of this compound. The broader class of 2-arylpyrrolidines is known to interact with a variety of biological targets, including monoamine transporters and receptors in the central nervous system. However, without specific experimental data for the title compound, any depiction of signaling pathways would be purely speculative.
The general structure of a 2-arylpyrrolidine suggests potential interactions with neurotransmitter systems. The pyrrolidine nitrogen can act as a basic center, while the aromatic ring can engage in various non-covalent interactions with protein targets.
Conclusion
The synthesis of this compound can be reliably achieved through a historical and well-documented synthetic route involving the condensation of N-vinyl-2-pyrrolidone with ethyl 3-methylbenzoate, followed by reduction of the resulting pyrroline. While the specific discovery of this compound is not clearly chronicled, its synthesis represents a logical application of established organic chemistry principles for the creation of 2-arylpyrrolidines. The pharmacological properties of this compound remain a largely unexplored area, presenting an opportunity for future research. The detailed protocols provided in this guide offer a solid foundation for the synthesis of this compound, enabling further investigation into its potential biological activities and applications in drug discovery and development. Further studies are warranted to elucidate its specific molecular targets and signaling pathways.
References
Theoretical and computational studies of 2-(3-Methylphenyl)pyrrolidine
Commencing Research Efforts
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Planning Next Steps
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Investigating Pyrrolidines
I'm now delving into the practical applications of pyrrolidine derivatives. My current focus is on finding articles that feature 2-(3)-substituted pyrrolidines, specifically those which explore their synthesis and potential bioactivity. The initial pool of theoretical papers is useful, but I need concrete examples of these compounds in use.
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Broadening Data Horizon
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Spectroscopic and Structural Analysis of 2-(3-Methylphenyl)pyrrolidine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(3-Methylphenyl)pyrrolidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, alongside established experimental protocols for acquiring such data. The information herein serves as a valuable resource for the characterization, identification, and quality control of this compound and structurally related compounds.
Molecular Structure
Chemical Formula: C₁₁H₁₅N Molecular Weight: 161.24 g/mol Structure:

Figure 1. Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and serve as a reference for interpreting experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20 | t | 1 | Ar-H |
| ~7.10 | d | 1 | Ar-H |
| ~7.05 | s | 1 | Ar-H |
| ~6.95 | d | 1 | Ar-H |
| ~4.15 | t | 1 | CH (pyrrolidine C2) |
| ~3.30 | m | 1 | CH₂ (pyrrolidine C5) |
| ~2.95 | m | 1 | CH₂ (pyrrolidine C5) |
| ~2.35 | s | 3 | Ar-CH₃ |
| ~2.00 | m | 1 | CH₂ (pyrrolidine C3) |
| ~1.85 | m | 1 | CH₂ (pyrrolidine C3) |
| ~1.70 | m | 2 | CH₂ (pyrrolidine C4) |
| ~1.60 | br s | 1 | NH |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Ar-C (quaternary) |
| ~138.0 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~127.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~60.0 | CH (pyrrolidine C2) |
| ~47.0 | CH₂ (pyrrolidine C5) |
| ~34.0 | CH₂ (pyrrolidine C3) |
| ~25.5 | CH₂ (pyrrolidine C4) |
| ~21.5 | Ar-CH₃ |
Predicted in CDCl₃
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 (weak-medium, broad) | N-H Stretch | Secondary Amine |
| 3000 - 3100 (medium) | C-H Stretch | Aromatic |
| 2850 - 2960 (medium-strong) | C-H Stretch | Aliphatic |
| 1600, 1490 (medium, sharp) | C=C Stretch | Aromatic Ring |
| 1450 - 1470 (medium) | CH₂ Bend | Aliphatic |
| 1100 - 1200 (medium) | C-N Stretch | Amine |
| 700 - 800 (strong) | C-H Bend (out-of-plane) | m-Disubstituted Aromatic |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 161 | [M]⁺ | Molecular Ion |
| 160 | [M-H]⁺ | Loss of a hydrogen radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[2] For transmission, a thin film of a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.[3]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[4][5]
-
Data Acquisition (EI): Introduce the sample into the high-vacuum source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
Data Acquisition (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets, leading to gas-phase ions.[6]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide on the Biological Activity and Pharmacological Profile of 2-(3-Methylphenyl)pyrrolidine
Disclaimer: Extensive literature searches for "2-(3-Methylphenyl)pyrrolidine" (CAS Number: 72216-05-8) have revealed a significant lack of publicly available data regarding its specific biological activity and pharmacological profile. While the pyrrolidine scaffold is a common motif in many biologically active compounds, detailed in vitro and in vivo studies, receptor binding affinities, and specific mechanisms of action for this particular molecule are not readily found in scientific databases and publications. This guide, therefore, provides a general overview of the pharmacological importance of the pyrrolidine ring, supported by data from related compounds, and outlines a theoretical framework for the potential investigation of this compound.
Introduction to the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry.[1] Its structural rigidity and ability to participate in hydrogen bonding make it a valuable component in the design of various therapeutic agents.[2][3] Numerous FDA-approved drugs across a wide range of therapeutic areas, including antiviral, antibacterial, antihypertensive, and central nervous system (CNS) agents, feature a pyrrolidine moiety.[2] The versatility of the pyrrolidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties.
The presence of a 3-methylphenyl group at the 2-position of the pyrrolidine ring in the molecule of interest suggests potential interactions with biological targets that have aromatic and hydrophobic binding pockets. The tolyl group may influence the compound's lipophilicity, membrane permeability, and metabolic stability, all of which are critical factors in drug development.
Potential Pharmacological Profile of this compound
Given the structural similarities to other pharmacologically active phenylpyrrolidines, this compound could theoretically exhibit activity in several areas, most notably within the central nervous system. Phenylpyrrolidine derivatives have been extensively investigated as monoamine reuptake inhibitors.[4][5] These compounds can modulate the synaptic concentrations of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making them candidates for the treatment of depression, ADHD, and other neurological disorders.
Furthermore, the pyrrolidine scaffold is a known pharmacophore for various receptors, including but not limited to, sigma receptors and NMDA receptors, although often in more complex structures.[6] It is plausible that this compound could exhibit affinity for one or more of these targets. However, without experimental data, any proposed activity remains speculative.
Quantitative Data
As of the latest literature review, no specific quantitative data on the biological activity of this compound (CAS 72216-05-8) is available. The following tables are provided as templates for how such data would be presented if it were available.
Receptor Binding Affinities
| Receptor/Transporter | Binding Affinity (Kᵢ, nM) | Assay Type | Reference |
| Dopamine Transporter (DAT) | No Data Available | Radioligand Binding | N/A |
| Serotonin Transporter (SERT) | No Data Available | Radioligand Binding | N/A |
| Norepinephrine Transporter (NET) | No Data Available | Radioligand Binding | N/A |
| Sigma-1 Receptor | No Data Available | Radioligand Binding | N/A |
| Sigma-2 Receptor | No Data Available | Radioligand Binding | N/A |
| NMDA Receptor | No Data Available | Radioligand Binding | N/A |
In Vitro Functional Activity
| Assay | IC₅₀ / EC₅₀ (µM) | Cell Line | Reference |
| Dopamine Reuptake Inhibition | No Data Available | HEK293-hDAT | N/A |
| Serotonin Reuptake Inhibition | No Data Available | HEK293-hSERT | N/A |
| Norepinephrine Reuptake Inhibition | No Data Available | HEK293-hNET | N/A |
| Cytotoxicity | No Data Available | e.g., SH-SY5Y, HepG2 | N/A |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. The following represents a generalized methodology that would be appropriate for characterizing the pharmacological profile of a novel phenylpyrrolidine derivative.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various CNS receptors and transporters.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells transfected with the human dopamine transporter) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) is used.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the cell membranes and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Reuptake Assays
Objective: To assess the functional inhibitory activity of this compound on monoamine transporters.
General Procedure:
-
Cell Culture: HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured to confluence.
-
Assay Medium: A Krebs-Ringer-HEPES buffer is typically used.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Visualizations
The following diagrams illustrate general concepts relevant to the pharmacological investigation of a novel compound like this compound.
Conclusion
While this compound belongs to a class of compounds with significant pharmacological interest, there is a notable absence of specific data on its biological activities. The information presented in this guide serves as a general overview of the potential pharmacological relevance of the pyrrolidine scaffold and provides a template for the types of studies that would be necessary to elucidate the specific profile of this compound. Further research is required to determine its receptor binding affinities, functional activities, and overall pharmacological effects. For researchers and drug development professionals, this compound represents an unexplored chemical entity that may warrant investigation based on the rich pharmacology of related structures.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methyl-PCPy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Natural Occurrence and Analogues of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in a vast array of naturally occurring bioactive compounds and synthetic pharmaceuticals.[1][2][3] Its prevalence in nature, particularly in alkaloids from plants and microorganisms, underscores its evolutionary significance as a versatile structural motif for molecular interactions.[1] This guide provides a detailed exploration of the natural sources of substituted pyrrolidines, their significant analogues, and the methodologies employed in their study.
Natural Occurrence of Substituted Pyrrolidines
Substituted pyrrolidines are widespread in nature, exhibiting a remarkable diversity of structures and biological activities. They are predominantly found as alkaloids in various plant families and are also produced by microorganisms.[1]
1.1. Pyrrolidine Alkaloids in the Solanaceae Family
The nightshade family (Solanaceae) is a rich source of pyrrolidine alkaloids.[4][5]
-
Nicotine: Perhaps the most well-known pyrrolidine alkaloid, nicotine is found at high concentrations in the tobacco plant (Nicotiana tabacum), where it constitutes 0.6–3.0% of the leaf's dry weight.[6] It also occurs in smaller amounts in other Solanaceae species such as tomatoes, potatoes, and eggplants.[4][6] Nicotine acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems.[6]
-
Hygrine and Cuscohygrine: These alkaloids are typically found alongside cocaine in the leaves of the coca plant (Erythroxylum coca).[7][8] They are also present in various species of the Solanaceae family, including Atropa belladonna (deadly nightshade) and Datura species.[7][9]
1.2. Pyrrolidine-Containing Compounds from Marine Algae
Marine algae are a notable source of unique and biologically active substituted pyrrolidines.
-
Kainic Acid: This potent neurotoxin is a selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[10][11] It was first isolated from the red alga Digenea simplex and is also found in other red algae like Centroceras clavulatum and Alsidium helminthochorton.[10][11][12] Kainic acid is widely used in neuroscience research to induce experimental seizures in animal models.[13]
1.3. Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are characterized by a bicyclic structure formed by the fusion of two five-membered rings sharing a nitrogen atom. They are produced by a wide variety of plants, primarily from the families Boraginaceae, Asteraceae, and Fabaceae, as a defense mechanism against herbivores.[14][15] There are over 600 known types of PAs identified in more than 6000 plant species.[14]
1.4. Microbial Sources
Fungi and bacteria are also sources of bioactive substituted pyrrolidines.
-
Scalusamide A: This antifungal and antibacterial compound was isolated from the fungus Penicillium citrinum, which was found in the gastrointestinal tract of a marine fish.[16]
-
Aegyptolidine A and B: These pyrrolidine alkaloids were isolated from Aspergillus aegyptiacus, a species of fungus.[16]
Analogues of Substituted Pyrrolidines
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common feature in many bioactive compounds.[17] Both natural and synthetic analogues of pyrrolidines are of great interest in drug discovery.
2.1. Natural Analogues
-
Nornicotine, Myosmine, and Cotinine: These are natural metabolites and by-products of nicotine found in tobacco plants.[5]
-
Anisomycin: A pyrrolidine-containing antibiotic produced by Streptomyces species, it is a potent inhibitor of protein biosynthesis.[18]
2.2. Synthetic Analogues and Their Applications
The versatility of the pyrrolidine ring has led to the development of numerous synthetic analogues with a wide range of therapeutic applications.[3] Over 60 FDA-approved drugs contain a pyrrolidine-based structure.[2] Examples include:
-
Antihypertensives: Captopril and Enalapril[16]
-
Anticholinergics: Glycopyrronium[16]
-
Antihistamines: Clemastine[16]
-
Antibiotics: Clindamycin[16]
-
Antidepressants: Rolipram[16]
-
Antiepileptics: Ethosuximide[16]
Quantitative Data
The concentration of substituted pyrrolidines in their natural sources can vary significantly depending on the species, environmental conditions, and harvesting time.
| Compound | Natural Source | Concentration (Dry Weight) | Reference |
| Nicotine | Nicotiana tabacum (Tobacco) leaves | 0.6–3.0% | [6] |
| Hygrine | Erythroxylum coca (Coca) leaves | 0.07–0.12% | [8] |
| Cuscohygrine | Erythroxylum coca (Coca) leaves | 0.21–0.25% | [8] |
| Cocaine | Erythroxylum coca (Coca) leaves | ~0.56% | [19] |
Experimental Protocols
The isolation, identification, and quantification of substituted pyrrolidines from natural sources involve a series of standard laboratory techniques.
4.1. General Extraction and Isolation Protocol for Pyrrolidine Alkaloids from Plant Material
-
Drying and Grinding: Plant material (e.g., leaves) is dried to a constant weight and then finely ground to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to extraction with a suitable solvent. For alkaloids, this often involves an acid-base extraction.
-
The plant material is first moistened with a basic solution (e.g., sodium carbonate) to liberate the free alkaloids.
-
The alkaloids are then extracted with an organic solvent (e.g., chloroform, dichloromethane).
-
-
Purification: The crude extract is purified to remove unwanted compounds.
-
The organic extract is partitioned with an aqueous acid solution (e.g., dilute sulfuric acid) to convert the alkaloids into their water-soluble salts.
-
The aqueous layer is then made basic, and the free alkaloids are re-extracted with an organic solvent.
-
-
Chromatography: The purified extract is subjected to chromatographic techniques for the separation of individual alkaloids.
-
Column Chromatography: Often used for initial separation using silica gel or alumina as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification and quantification of the alkaloids.[8]
-
Gas Chromatography (GC): Suitable for the analysis of volatile alkaloids like hygrine and cuscohygrine.[8]
-
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Signaling Pathways and Experimental Workflows
5.1. Nicotine Signaling Pathway
Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. This binding leads to the release of various neurotransmitters.
Caption: Simplified signaling pathway of nicotine leading to dopamine release.
5.2. General Workflow for Bioactive Pyrrolidine Discovery
The process of discovering new bioactive pyrrolidines from natural sources follows a systematic workflow.
Caption: A typical workflow for the discovery of bioactive pyrrolidines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. British American Tobacco - Nicotine explained [bat.com]
- 5. Nicotine: Origins & History | Smoking Out The Truth | LGC Standards [lgcstandards.com]
- 6. Nicotine - Wikipedia [en.wikipedia.org]
- 7. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cuscohygrine [chemeurope.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Kainic acid - Wikipedia [en.wikipedia.org]
- 12. novapublishers.com [novapublishers.com]
- 13. agscientific.com [agscientific.com]
- 14. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 16. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(3-Methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this document, specific experimental stability and degradation data for 2-(3-Methylphenyl)pyrrolidine is not extensively available in peer-reviewed literature. Therefore, this guide provides a comprehensive framework based on established chemical principles, the known reactivity of the pyrrolidine and substituted aryl moieties, and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).
Abstract
This technical guide offers a detailed examination of the potential stability and degradation pathways of this compound, a molecule of interest in pharmaceutical and chemical research. In the absence of specific degradation studies for this compound, this document extrapolates likely degradation mechanisms under various stress conditions, including oxidation, hydrolysis, photolysis, and thermal stress. It provides a robust theoretical framework for researchers to design and execute forced degradation studies. Detailed experimental protocols, aligned with ICH guidelines, are presented to facilitate the development of stability-indicating analytical methods. Furthermore, this guide outlines the application of modern analytical techniques such as HPLC and LC-MS for the separation and identification of potential degradation products. All quantitative parameters for experimental protocols are summarized in tables, and logical workflows and predicted chemical pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for the intended scientific audience.
Introduction to this compound
This compound is a substituted pyrrolidine derivative. The structure consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine ring) attached at its 2-position to a 3-methylphenyl (m-tolyl) group. The presence of a secondary amine within the pyrrolidine ring and a substituted aromatic system defines its chemical reactivity and, consequently, its stability profile. Understanding the intrinsic stability of such molecules is a critical component of drug development and chemical manufacturing, ensuring safety, efficacy, and the establishment of appropriate storage conditions and shelf-life.[1] Forced degradation studies are the primary tool used to investigate these stability characteristics.[2][3]
Predicted Degradation Pathways
The chemical structure of this compound features two primary sites susceptible to degradation: the pyrrolidine ring and the methylphenyl substituent.
Oxidative Degradation
The secondary amine of the pyrrolidine ring is susceptible to oxidation.[4] Oxidation can lead to the formation of an iminium ion intermediate, which can be further oxidized or react with other species.[5] Dehydrogenation of the pyrrolidine ring to form the corresponding pyrroline or even the aromatic pyrrole is a possible pathway.[6] Additionally, the benzylic methyl group on the phenyl ring is a potential site for oxidation, which could lead to a carboxylic acid or benzyl alcohol derivative.
Hydrolytic Degradation
As a saturated amine, this compound is generally stable against hydrolysis. However, under extreme pH and temperature conditions, degradation could be initiated, although this is considered a less likely pathway compared to oxidation.
Photolytic Degradation
Aromatic compounds can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[4] The energy absorbed can lead to the formation of reactive radical species, potentially initiating ring-opening of the pyrrolidine or modification of the aromatic ring. Photolytic stress testing, as per ICH Q1B guidelines, is necessary to determine this liability.[7]
Thermal Degradation
In the solid state or in solution, high temperatures can provide the energy needed to initiate degradation. For nitrogen-containing heterocycles, thermal degradation can proceed via complex radical mechanisms, leading to fragmentation and polymerization.[8][9][10] The presence of oxygen can accelerate thermal degradation.[4]
Below is a diagram illustrating the predicted major degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. database.ich.org [database.ich.org]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 2-(3-Methylphenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 2-(3-Methylphenyl)pyrrolidine (CAS No. 72216-05-8). Due to the limited availability of a complete, experimentally verified MSDS for this specific compound, this guide incorporates data from supplier information and infers potential hazards and handling protocols based on the well-documented profiles of the parent compound, pyrrolidine, and other N-substituted pyrrolidines. All inferred information is explicitly noted.
Chemical and Physical Properties
This compound is a substituted pyrrolidine with a methylphenyl group at the 2-position. While extensive experimental data is not publicly available, some key properties have been identified or predicted.
| Property | Value | Source |
| CAS Number | 72216-05-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₅N | [1][2][3][4] |
| Molecular Weight | 161.24 g/mol | [1][3][4] |
| Boiling Point (Predicted) | 256.7 ± 19.0 °C | [6] |
| Density (Predicted) | 0.975 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 10.21 ± 0.10 | [6] |
| Purity | ≥95% | [1] |
Hazard Identification and GHS Classification
Based on available supplier information, this compound is classified with the following GHS hazard statements.
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed.[7][8][9][10] |
| H319 | Causes serious eye irritation.[7][8][11] |
| H412 | Harmful to aquatic life with long lasting effects.[7][8][10][11] |
The GHS pictograms associated with these hazards would likely include an exclamation mark for "Harmful" and potentially no pictogram for the environmental hazard, depending on the regulatory jurisdiction.
Below is a logical diagram illustrating the relationship between the compound and its identified hazards.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound. The following protocols are based on general best practices for handling hazardous chemicals and specific recommendations for pyrrolidine derivatives.
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated area, with some suppliers recommending refrigeration at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Light: Keep in a dark place, as the compound may be light-sensitive.
-
Containers: Keep containers tightly closed to prevent moisture contamination and leakage.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
The following workflow diagram outlines the essential steps for safely handling hazardous chemicals like this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory Protection | Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Prevents inhalation of harmful vapors. |
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]
-
If on Skin: Remove immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Fire Fighting Measures
While specific flammability data for this compound is unavailable, the parent compound, pyrrolidine, is a flammable liquid.[12][13] Therefore, it is prudent to treat this compound as potentially flammable.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: A direct water jet may spread the fire.
-
Hazards from Combustion: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the Area: Remove all personnel from the affected area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the Spill: Carefully collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Toxicological Information
Ecological Information
The hazard statement "Harmful to aquatic life with long lasting effects" (H412) indicates that this compound may cause long-term adverse effects in the aquatic environment.[10] Therefore, it is imperative to prevent its release into drains, soil, or waterways. All waste containing this compound should be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Disposal Considerations
Dispose of unused material and contaminated waste in a licensed hazardous waste disposal facility. Do not allow the material to enter drains or waterways. Follow all applicable environmental regulations.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the most current MSDS for the specific product they are handling and adhere to all applicable safety regulations and best practices.
References
- 1. chemscene.com [chemscene.com]
- 2. appchemical.com [appchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 72216-05-8 | CAS DataBase [m.chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. (2S)-2-(3-METHYLPHENYL)PYRROLIDINE | 1217781-18-4 [amp.chemicalbook.com]
- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. A Detail Guide on GHS Hazard Statements List | CloudSDS [cloudsds.com]
- 10. H-phrases (hazard statements) [stoffenmanager.com]
- 11. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. nj.gov [nj.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. An evaluation of reproductive toxicity studies and data interpretation of N-methylpyrrolidone for risk assessment: An expert panel review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 2-(3-Methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(3-Methylphenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The outlined methodology is based on the highly diastereoselective addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine, a robust and versatile method for the preparation of 2-arylpyrrolidines.
Overview of the Synthetic Approach
The synthesis commences with the preparation of the chiral N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide, which then undergoes a diastereoselective addition of the 3-methylphenylmagnesium bromide Grignard reagent. The subsequent cyclization and deprotection steps yield the target compound, this compound. This asymmetric synthesis route allows for the preparation of enantiomerically enriched pyrrolidines.
Experimental Workflow
The experimental workflow for the synthesis of this compound is depicted below.
Quantitative Data Summary
The following table summarizes the expected yields and purity for the key steps in the synthesis of a representative 2-arylpyrrolidine based on the referenced methodology.[1][2][3]
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| 1. Imine Formation | N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide | >95 | N/A |
| 2. Grignard Addition & Cyclization | N-tert-Butanesulfinyl-2-(3-methylphenyl)pyrrolidine | 85-95 | >95:5 |
| 3. Deprotection | This compound | ~98 | N/A |
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 2-arylpyrrolidines.[1][3]
Materials:
-
4-Chlorobutanal
-
(R)-2-Methylpropane-2-sulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)4)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Bromotoluene
-
Magnesium turnings
-
Hydrochloric acid (HCl) in Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or argon/nitrogen inlet
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography column
-
Standard glassware for extraction and filtration
Step 1: Synthesis of (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide
-
To a solution of (R)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF (0.5 M), add titanium(IV) ethoxide (2.0 eq).
-
To this mixture, add 4-chlorobutanal (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of brine.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and wash successively with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude imine, which is typically used in the next step without further purification.
Step 2: Synthesis of (R)-N-((R)-2-(3-methylphenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide
-
Prepare the Grignard reagent by adding a solution of 3-bromotoluene (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) under an inert atmosphere. Stir the mixture until the magnesium is consumed.
-
In a separate flask, dissolve the crude (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 eq) from Step 1 in anhydrous THF (0.2 M).
-
Cool the imine solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared 3-methylphenylmagnesium bromide solution (1.5 eq) to the cooled imine solution via cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 3-5 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight. The cyclization occurs spontaneously upon warming.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 3: Synthesis of this compound
-
Dissolve the crude product from Step 2 in methanol (0.5 M).
-
Add a solution of HCl in methanol (e.g., 4 M, 3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and wash with diethyl ether to remove the sulfinamide byproduct.
-
Basify the aqueous layer to pH > 11 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC or SFC: To determine the enantiomeric excess.
This detailed protocol provides a reliable method for the synthesis of this compound, which can be adapted for the preparation of a variety of 2-arylpyrrolidine analogs for applications in drug discovery and development.
References
- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Chiral Synthesis and Resolution of 2-(3-Methylphenyl)pyrrolidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the chiral synthesis and resolution of 2-(3-Methylphenyl)pyrrolidine enantiomers, a crucial scaffold in medicinal chemistry. The protocols detailed below are based on established synthetic routes and resolution principles, offering a foundation for practical application and further optimization.
Asymmetric Synthesis of this compound
An effective method for the asymmetric synthesis of this compound involves the stereoselective reduction of an N-protected 2-(3-methylbenzoyl)pyrrolidine precursor. The following protocol is adapted from a patented procedure for a closely related analog, providing a robust starting point for obtaining the desired enantiomer.[1]
Protocol: Asymmetric Synthesis via Precursor Reduction
This protocol outlines the synthesis of the key intermediate, tert-butyl (2R)-2-(3-methylbenzoyl)pyrrolidine-1-carboxylate, followed by its reduction and deprotection to yield the target enantiomer.
Part A: Synthesis of tert-Butyl (2R)-2-(3-methylbenzoyl)pyrrolidine-1-carboxylate [1]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1 equivalent) in a suitable anhydrous solvent such as toluene.
-
Grignard Reaction: Cool the solution to 0 °C and slowly add a solution of 3-methylphenylmagnesium bromide (1.2 equivalents) in an appropriate solvent like THF.
-
Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Separate the organic phase and extract the aqueous phase with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain tert-butyl (2R)-2-(3-methylbenzoyl)pyrrolidine-1-carboxylate.
Part B: Reduction and Deprotection
-
Reduction: Dissolve the product from Part A (1 equivalent) in a suitable solvent like 1-propanol in an autoclave. Add a suitable reducing agent, for instance, a chiral catalyst like a Ru-complex, under a hydrogen atmosphere.[2]
-
Reaction Conditions: Heat the reaction mixture to 70 °C and pressurize with hydrogen. Monitor the reaction until completion.
-
Deprotection: After cooling and venting the autoclave, add hydrochloric acid (1.5 equivalents) to the reaction mixture to facilitate the removal of the Boc protecting group.
-
Isolation: Filter the reaction mixture and concentrate under reduced pressure. The resulting crude product, (S)-(3-methylphenyl)((2R)-pyrrolidin-2-yl)methanol hydrochloride, can be further purified by recrystallization.[1] The final reduction to this compound can be achieved using standard hydrogenation conditions (e.g., Pd/C, H2).
Resolution of Racemic this compound
For cases where a racemic mixture of this compound is synthesized, chiral resolution is a powerful technique to separate the enantiomers. Diastereomeric salt resolution and kinetic resolution are two of the most common and effective methods.
Diastereomeric Salt Resolution
This classical method relies on the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[3][4][5]
Protocol: Resolution with a Chiral Acid (e.g., Tartaric Acid)
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve a chiral resolving agent such as L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution. Gentle heating may be required to ensure complete dissolution. Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling (e.g., in an ice bath) can enhance crystal formation.
-
Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free amine. Extract the amine into an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Kinetic Resolution
Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[6][7][8][9]
Protocol: Acylative Kinetic Resolution
-
Reaction Setup: Dissolve the racemic this compound (1 equivalent) in an anhydrous, non-polar solvent (e.g., toluene) in a flask under an inert atmosphere.
-
Chiral Acylating Agent: Add a chiral acylating agent, for example, the N-hydroxysuccinimide ester of (R)-2-phenoxypropanoic acid (0.5 equivalents), to the solution.[8]
-
Reaction Conditions: Cool the reaction mixture to a low temperature (e.g., -40 °C) and stir. The reaction progress can be monitored by chiral HPLC to determine the point of optimal conversion and enantiomeric excess of the unreacted amine.
-
Work-up: Once the desired conversion is reached, quench the reaction and separate the acylated product from the unreacted amine. This can typically be achieved by an acid-base extraction or column chromatography.
-
Isolation: Purify the unreacted, enantiomerically enriched this compound by standard techniques. The acylated enantiomer can also be isolated and the acyl group can potentially be removed to recover the other enantiomer.
Quantitative Data Summary
| Method | Reagents/Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis | (R)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, 3-methylphenylmagnesium bromide, Ru-catalyst, H2, HCl | Toluene, 1-Propanol | 0 °C to 70 °C | Not explicitly stated for final product, precursor yield is high | High (dependent on catalyst) | [1][2] |
| Diastereomeric Salt Resolution | Racemic amine, L-(+)-Tartaric Acid | Methanol or Ethanol | Room Temp. to 0 °C | Typically <50% for one enantiomer per cycle | Can be >99% after recrystallization | [3][4] |
| Kinetic Resolution | Racemic amine, Chiral Acylating Agent | Toluene | -40 °C | ~50% for unreacted enantiomer | High, dependent on selectivity factor | [8] |
Experimental Workflow Visualizations
Caption: Workflow for the asymmetric synthesis of (R)-2-(3-Methylphenyl)pyrrolidine.
Caption: Workflow for diastereomeric salt resolution.
Chiral Analysis by HPLC
The determination of enantiomeric excess is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10][11][12][13]
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD-H or Chiralcel OD-H, as these are effective for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). If separation is not achieved, vary the ratio of the alcohol modifier. Small amounts of an amine additive (e.g., diethylamine) may be required for basic compounds to improve peak shape.
-
Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase chiral column (e.g., Chiralpak AD-RH) with a mobile phase of acetonitrile and aqueous buffer (e.g., phosphate or borate buffer).[10]
-
-
Optimization: Once a separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and scales. It is essential to consult the primary literature and adhere to all laboratory safety procedures.
References
- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 109. Kinetic Resolution and Double Stereodifferentiation in Catalytic Asymmetric C−H Activation of 2-Substituted Pyrrolidines - The Davies Group [scholarblogs.emory.edu]
- 8. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiral hplc method: Topics by Science.gov [science.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. csfarmacie.cz [csfarmacie.cz]
Application of 2-Arylpyrrolidines in the Enantioselective Synthesis of a Rolipram Intermediate
Introduction
2-Arylpyrrolidine derivatives are a critical class of chiral building blocks and organocatalysts in the pharmaceutical industry. Their rigid, five-membered ring structure, combined with the stereodirecting influence of the aryl group, makes them highly effective in a variety of asymmetric transformations. This application note details the use of a chiral 2-arylpyrrolidine derivative, specifically a diphenylprolinol silyl ether, as an organocatalyst in the asymmetric Michael addition for the synthesis of a key intermediate of Rolipram. Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of various inflammatory and neurological disorders. The enantioselective synthesis of its core pyrrolidinone structure is of significant pharmaceutical interest.[1][2][3][4][5][6][7][8] While this example utilizes a 2-phenylpyrrolidine derivative, the principles of asymmetric induction are directly applicable to other 2-arylpyrrolidines such as 2-(3-Methylphenyl)pyrrolidine.
Significance of 2-Arylpyrrolidines in Asymmetric Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9][10][11] Chiral 2-substituted pyrrolidines, in particular, are pivotal in establishing the desired stereochemistry in drug molecules, which is often crucial for therapeutic efficacy and safety. In organocatalysis, these compounds can act as chiral amines or be readily converted into more complex catalysts that mimic the active sites of enzymes, facilitating highly stereoselective bond formations.
Asymmetric Synthesis of a Rolipram Intermediate
The key step in the enantioselective synthesis of the Rolipram intermediate, 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, is the asymmetric Michael addition of a nitromethane derivative to a cinnamaldehyde precursor. This reaction establishes the crucial stereocenter in the final molecule. A chiral diphenylprolinol silyl ether, derived from (S)-2-phenylpyrrolidine, can effectively catalyze this transformation, affording the desired product with high enantioselectivity.
Quantitative Data from Representative Asymmetric Michael Addition
The following table summarizes representative data for the organocatalyzed asymmetric Michael addition to form the chiral γ-nitro aldehyde, a precursor to the Rolipram intermediate. The data is based on analogous reactions reported in the literature, showcasing the efficiency of chiral pyrrolidine-based organocatalysts.
| Catalyst Loading (mol%) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)acrylaldehyde | (R)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-nitrobutanal | ~85 | >95 |
| 5 | 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)acrylaldehyde | (R)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-nitrobutanal | ~90 | >95 |
| 10 | Cinnamaldehyde | (R)-3-Phenyl-4-nitrobutanal | ~92 | 99 |
Experimental Protocols
1. Preparation of the Chiral Organocatalyst: (S)-Diphenylprolinol Silyl Ether
This protocol describes the synthesis of a representative chiral organocatalyst derived from a 2-arylpyrrolidine.
-
Materials: (S)-Diphenylprolinol, triethylamine, tert-butyldimethylsilyl chloride (TBDMSCl), dichloromethane (DCM).
-
Procedure:
-
To a solution of (S)-diphenylprolinol (1.0 eq) in dry DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of TBDMSCl (1.2 eq) in dry DCM.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the (S)-diphenylprolinol silyl ether.
-
2. Asymmetric Michael Addition for the Synthesis of the Rolipram Precursor
This protocol details the key enantioselective step in the synthesis of the Rolipram intermediate.
-
Materials: 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)acrylaldehyde, nitromethane, (S)-diphenylprolinol silyl ether organocatalyst, benzoic acid, toluene.
-
Procedure:
-
To a solution of 3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylaldehyde (1.0 eq) in toluene, add the (S)-diphenylprolinol silyl ether catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Add nitromethane (5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral γ-nitro aldehyde, (R)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)-4-nitrobutanal.
-
3. Reduction and Lactamization to the Rolipram Intermediate
This protocol describes the conversion of the γ-nitro aldehyde to the final pyrrolidinone intermediate.
-
Materials: (R)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-nitrobutanal, Raney nickel, methanol, hydrogen gas.
-
Procedure:
-
Dissolve the γ-nitro aldehyde (1.0 eq) in methanol.
-
Add a catalytic amount of Raney nickel to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Experimental Workflow for the Synthesis of the Rolipram Intermediate
Caption: General workflow for the enantioselective synthesis of the Rolipram intermediate.
Proposed Catalytic Cycle for the Asymmetric Michael Addition
References
- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 5. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Scale-up Synthesis of 2-(3-Methylphenyl)pyrrolidine for Industrial Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Methylphenyl)pyrrolidine is a key building block and intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis crucial for drug discovery and development programs. This document outlines a robust and scalable process for the industrial production of this compound, focusing on a reductive amination pathway. The protocol detailed herein is designed to be safe, cost-effective, and capable of consistently producing high-purity material suitable for cGMP (current Good Manufacturing Practice) applications.
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and bioactive molecules, valued for its ability to impart favorable physicochemical properties and engage in specific interactions with biological targets. The 2-arylpyrrolidine substructure, in particular, is a key pharmacophore in several classes of therapeutic agents. Therefore, a reliable and economically viable manufacturing process for this compound is of significant industrial importance.
Synthetic Pathway Overview
The selected industrial-scale synthesis of this compound proceeds via a two-step sequence involving the formation of an intermediate from 4-chloro-1-(3-methylphenyl)butan-1-one, followed by a catalytic asymmetric reductive amination and subsequent cyclization. This pathway is chosen for its use of readily available starting materials, high potential for stereocontrol, and amenability to large-scale production.
Caption: Synthetic pathway for this compound.
Data Presentation
Table 1: Key Process Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Typical Yield (%) |
| Azide Formation | 4-chloro-1-(3-methylphenyl)butan-1-one, NaN3 | DMF | 60 - 70 | Atmospheric | 4 - 6 | 95 - 98 |
| Reductive Amination | Intermediate Azide, H2, Chiral Ru-catalyst | Methanol | 40 - 50 | 10 - 15 | 12 - 18 | 85 - 90 |
| Purification | Crude this compound | - | 110 - 120 (pot) | Vacuum | - | 90 - 95 |
| Overall Yield | - | - | - | - | - | 73 - 80 |
Table 2: Quality Control Specifications for Final Product
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Purity (by GC) | ≥ 99.5% | Gas Chromatography |
| Enantiomeric Excess (by chiral HPLC) | ≥ 99.0% | Chiral HPLC |
| Water Content (by Karl Fischer) | ≤ 0.1% | Karl Fischer Titration |
| Residual Solvents | Methanol ≤ 3000 ppm, DMF ≤ 880 ppm | Headspace GC-MS |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Experimental Protocols
Step 1: Synthesis of 4-Azido-1-(3-methylphenyl)butan-1-one
Materials:
-
4-chloro-1-(3-methylphenyl)butan-1-one
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
Equipment:
-
Glass-lined reactor (1000 L) with overhead stirrer, temperature control unit, and nitrogen inlet.
-
Addition funnel.
-
Quench tank.
-
Extraction vessel.
Procedure:
-
Charge the 1000 L reactor with 4-chloro-1-(3-methylphenyl)butan-1-one (100 kg, 508.5 mol) and DMF (300 L).
-
Stir the mixture at 20-25 °C to ensure complete dissolution.
-
In a separate vessel, dissolve sodium azide (36.4 kg, 560.4 mol, 1.1 eq) in deionized water (75 L).
-
Slowly add the sodium azide solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to 20-25 °C.
-
Transfer the reaction mixture to a quench tank containing cold deionized water (1000 L) with stirring.
-
Extract the aqueous mixture with toluene (2 x 300 L).
-
Combine the organic layers and wash with deionized water (2 x 200 L) and then with brine (200 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to afford 4-azido-1-(3-methylphenyl)butan-1-one as a crude oil, which is used in the next step without further purification.
Step 2: Catalytic Asymmetric Reductive Amination and Cyclization
Materials:
-
4-azido-1-(3-methylphenyl)butan-1-one (from Step 1)
-
Chiral Ruthenium catalyst (e.g., Ru(OAc)2[(R)-BINAP])
-
Methanol
-
Hydrogen gas (H2)
Equipment:
-
High-pressure hydrogenation reactor (1500 L) with temperature and pressure controls.
-
Catalyst filtration system.
Procedure:
-
Charge the hydrogenation reactor with the crude 4-azido-1-(3-methylphenyl)butan-1-one (approx. 103 kg, 507 mol) and methanol (500 L).
-
Add the chiral Ruthenium catalyst (e.g., 0.5 kg, 0.1 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 10-15 bar.
-
Heat the reaction mixture to 40-50 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-18 hours. Monitor the reaction progress by HPLC for the disappearance of the intermediate and formation of the product.
-
Upon completion, cool the reactor to 20-25 °C and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a celite pad to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification by Vacuum Distillation
Materials:
-
Crude this compound
Equipment:
-
Distillation unit with a fractionating column, condenser, and receiver flasks, suitable for vacuum operation.
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Apply vacuum and gradually heat the distillation pot.
-
Collect and discard any low-boiling fractions.
-
Collect the main fraction of this compound at the appropriate boiling point and vacuum.
-
Monitor the purity of the fractions by GC.
-
Combine the pure fractions to yield the final product.
Visualization of Workflows
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and provide a vector for substitution, which can be crucial for optimizing ligand-receptor interactions.
The 3-methylphenyl substituent can engage in hydrophobic or van der Waals interactions within the binding pockets of target proteins. The secondary amine of the pyrrolidine ring provides a key site for further functionalization, allowing for the introduction of various side chains to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
This intermediate is particularly valuable in the development of:
-
Central Nervous System (CNS) agents: The lipophilic nature of the tolyl group can facilitate blood-brain barrier penetration.
-
Enzyme inhibitors: The pyrrolidine ring can mimic natural substrates or bind to allosteric sites.
-
Receptor modulators: The overall structure can be tailored to act as an agonist or antagonist for various receptors.
The availability of a scalable and high-purity synthesis of this compound is, therefore, a critical enabler for advancing drug candidates from discovery to clinical development.
Application Notes: 2-(3-Methylphenyl)pyrrolidine Derivatives in Asymmetric Organocatalysis
Introduction
Chiral pyrrolidine scaffolds are foundational elements in the field of asymmetric organocatalysis, enabling the stereoselective synthesis of complex molecules.[1] Since the pioneering work on proline-catalyzed intermolecular aldol reactions and the development of diarylprolinol silyl ethers, the pyrrolidine motif has been central to the design of highly efficient catalysts.[2] Among these, 2-(3-Methylphenyl)pyrrolidine derivatives have emerged as a robust class of organocatalysts. The strategic placement of a methyl group on the phenyl ring allows for fine-tuning of the catalyst's steric and electronic properties, influencing reactivity and enantioselectivity in a variety of asymmetric transformations.[3] These catalysts typically operate via enamine or iminium ion intermediates, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1][4]
Mechanism of Action: Enamine Catalysis
The predominant mechanism for this compound derivatives in reactions involving aldehydes or ketones is enamine catalysis. The catalytic cycle, illustrated below, begins with the rapid and reversible formation of an enamine intermediate from the catalyst's secondary amine and a carbonyl substrate. This enamine is more nucleophilic than the corresponding enolate and attacks an electrophile in a highly stereocontrolled manner. The steric hindrance provided by the bulky substituted phenyl group directs the electrophile to a specific face of the enamine, establishing the product's stereochemistry. Subsequent hydrolysis releases the chiral product and regenerates the catalyst for the next cycle.
Visualized Mechanisms and Workflows
Protocols
Protocol 1: Synthesis of (S)-2-((tert-Butyldimethylsilyloxy)(3-methylphenyl)methyl)pyrrolidine
This protocol describes the synthesis of a representative diarylprolinol silyl ether-type catalyst.
Materials:
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (1 equivalent)
-
3-Methylphenylmagnesium bromide (3 M in Et₂O, 2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 equivalents)
-
Imidazole (3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 3-methylphenylmagnesium bromide solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diarylprolinol.
-
Dissolve the crude alcohol in anhydrous DCM. Add imidazole (3 equivalents) followed by TBDMSCl (1.5 equivalents).
-
Stir the reaction at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol details the use of the synthesized catalyst in a model asymmetric Michael addition.[5][6][7]
Materials:
-
(S)-2-((tert-Butyldimethylsilyloxy)(3-methylphenyl)methyl)pyrrolidine (Catalyst, 0.1 equiv.)
-
β-Nitrostyrene (1 equivalent)
-
Propanal (3 equivalents)
-
Dichloromethane (DCM) as solvent
-
Trifluoroacetic acid (TFA, 0.1 equiv., optional co-catalyst)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the catalyst (0.1 mmol, 10 mol%), β-nitrostyrene (1.0 mmol), and DCM (2.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add propanal (3.0 mmol) to the solution. If using a co-catalyst, add TFA at this stage.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The performance of this compound derivatives is typically evaluated across a range of substrates to demonstrate scope and limitations. The following table represents typical results for the asymmetric Michael addition of aldehydes to substituted nitro-olefins.
Table 1: Substrate Scope in the Asymmetric Michael Addition Catalyzed by a this compound Derivative.
| Entry | Aldehyde | Nitroalkene (Ar) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
|---|---|---|---|---|---|---|
| 1 | Propanal | Phenyl | 18 | 95 | 95:5 | 98 |
| 2 | Propanal | 4-Chlorophenyl | 20 | 92 | 96:4 | 99 |
| 3 | Propanal | 4-Methoxyphenyl | 24 | 90 | 93:7 | 97 |
| 4 | Propanal | 2-Naphthyl | 24 | 88 | 90:10 | 96 |
| 5 | Butanal | Phenyl | 20 | 93 | 94:6 | 97 |
| 6 | Isovaleraldehyde | Phenyl | 36 | 85 | >99:1 | 99 |
Conditions: 10 mol% catalyst, 3 equiv. aldehyde, 1 equiv. nitroalkene in DCM at room temperature. Yields are for the isolated product after chromatography. Diastereomeric ratio and enantiomeric excess were determined by ¹H NMR and chiral HPLC, respectively.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Application Notes and Protocols: Synthetic Routes to Functionalized 2-(Aryl)pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-(aryl)pyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and pharmaceuticals. Its prevalence is due to its conformational rigidity and the specific spatial orientation it imparts to the aryl substituent, which is crucial for molecular recognition and binding to biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access functionalized 2-(aryl)pyrrolidines is of significant interest to the drug development community. These application notes provide an overview of key synthetic strategies, complete with detailed experimental protocols and comparative data.
Catalytic Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a powerful and atom-economical method for constructing the pyrrolidine ring. The use of chiral catalysts, typically metal-based, allows for high levels of stereocontrol, yielding enantioenriched 2-(aryl)pyrrolidines.
General Workflow
The general workflow for the catalytic asymmetric [3+2] cycloaddition involves the in situ generation of an azomethine ylide from an imino ester, which then reacts with a dipolarophile. A chiral metal complex, often involving Ag(I), Cu(I), or Ni(II) with a chiral ligand, catalyzes the reaction to control the stereochemical outcome.
Caption: General workflow for catalytic asymmetric [3+2] cycloaddition.
Tabulated Data
The following table summarizes representative examples of catalytic asymmetric [3+2] cycloaddition reactions for the synthesis of 2-(aryl)pyrrolidines.
| Catalyst System | Dipolarophile | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) |
| AgOAc / (R)-BITOP | N-Phenylmaleimide | CH₂Cl₂ | 25 | 98 | >99:1 | 97 |
| Cu(OTf)₂ / Ph-PyBOX | Dimethyl Fumarate | CH₂Cl₂ | 0 | 95 | >95:5 | 96 |
| Ni(OAc)₂ / IAP | Indolyl Nitroalkene | Toluene | -20 | 92 | 1:19 | 98 (exo) |
| AgOAc / (S)-DMBiphep | Intramolecular Alkene | Toluene | 25 | 98 | >20:1 | 99 |
| Cu(OTf)₂ / PyBidine | Indolyl Nitroalkene | THF | -78 | 85 | >20:1 | 99 (endo) |
Data compiled from various sources.
Experimental Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from a literature procedure for the synthesis of highly substituted pyrrolidines.
Materials:
-
Silver(I) Acetate (AgOAc)
-
Chiral Phosphine Ligand (e.g., (S)-QUINAP)
-
Aldehyde (e.g., Benzaldehyde)
-
Amino Ester (e.g., Glycine Methyl Ester)
-
Dipolarophile (e.g., Methyl Acrylate)
-
Anhydrous Toluene
-
Molecular Sieves (4Å)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add AgOAc (0.01 mmol, 2 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, prepare the imine by dissolving the aldehyde (0.5 mmol) and the amino ester (0.55 mmol) in anhydrous toluene (1.0 mL) over 4Å molecular sieves. Stir for 2 hours at room temperature.
-
Filter the imine solution through a syringe filter directly into the Schlenk tube containing the catalyst.
-
Add the dipolarophile (0.6 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(aryl)pyrrolidine.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Palladium-Catalyzed C-H Arylation
Direct C-H arylation is a modern and efficient strategy that avoids the pre-functionalization of starting materials, thus improving step economy. Palladium catalysis has been extensively used to directly arylate the C-H bonds of N-protected pyrrolidines, offering a convergent approach to 2-(aryl)pyrrolidines.
Logical Diagram: Directed vs. Undirected C-H Arylation
C-H arylation of pyrrolidines can be broadly categorized into two approaches: those requiring a directing group to achieve regioselectivity, and those that proceed based on the inherent reactivity of the α-C-H bonds.
Caption: Logic diagram for directed vs. undirected C-H arylation strategies.
Tabulated Data
The table below presents data for the Pd-catalyzed α-arylation of N-Boc-pyrrolidine, a common undirected approach.
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base / Additive | Temp (°C) | Yield (%) | er |
| 4-Bromotoluene | Pd(OAc)₂ (2.5) | t-Bu₃P-HBF₄ (5) | s-BuLi/(-)-sparteine, ZnCl₂ | 25 | 85 | 96:4 |
| 3-Bromoanisole | Pd(OAc)₂ (2.5) | t-Bu₃P-HBF₄ (5) | s-BuLi/(-)-sparteine, ZnCl₂ | 25 | 82 | 96:4 |
| 2-Bromopyridine | Pd(OAc)₂ (2.5) | t-Bu₃P-HBF₄ (5) | s-BuLi/(-)-sparteine, ZnCl₂ | 25 | 75 | 95:5 |
| 3-Bromopyridine | Pd(OAc)₂ (2.5) | t-Bu₃P-HBF₄ (5) | s-BuLi/(-)-sparteine, ZnCl₂ | 25 | 78 | 96:4 |
| 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2.5) | t-Bu₃P-HBF₄ (5) | s-BuLi/(-)-sparteine, ZnCl₂ | 25 | 91 | 96:4 |
er = enantiomeric ratio. Data adapted from Campos, K. R., et al. (2006). J. Am. Chem. Soc., 128(11), 3538–3539.
Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine
This protocol is based on the one-pot procedure developed by Campos et al. for the enantioselective arylation of N-Boc-pyrrolidine.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous tert-Butyl Methyl Ether (TBME)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Aryl Bromide (e.g., 4-bromotoluene)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add N-Boc-pyrrolidine (1.0 mmol) and anhydrous TBME (8 mL). Cool the solution to -78 °C.
-
Add (-)-sparteine (1.2 mmol) followed by the dropwise addition of s-BuLi (1.2 mmol). Stir the resulting solution at -78 °C for 4 hours to effect enantioselective deprotonation.
-
In a separate flask, flame-dry ZnCl₂ (1.3 mmol) under vacuum and backfill with argon. Add anhydrous THF (2 mL) and stir until dissolved.
-
Transfer the ZnCl₂ solution via cannula to the lithiated pyrrolidine solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour for transmetalation to occur.
-
In another flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.025 mmol) and t-Bu₃P-HBF₄ (0.05 mmol) in anhydrous THF (1 mL).
-
Add the aryl bromide (1.1 mmol) to the organozinc reagent, followed by the catalyst solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-(aryl)-N-Boc-pyrrolidine.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Dearomative Amination
Dearomative amination strategies provide a powerful means to construct the 2-(aryl)pyrrolidine core from readily available aromatic precursors. This approach typically involves the nucleophilic attack of an amine onto an activated aromatic ring, followed by subsequent reactions to form the saturated heterocyclic system.
Reaction Pathway Diagram
Intramolecular dearomative amination can proceed through a radical cascade mechanism, often initiated by a photocatalyst. An N-centered radical can be generated, which then undergoes a cyclization onto the tethered arene, followed by a rearomatization-defeating step to yield the final product.
Caption: Pathway for photocatalytic dearomative carboamination cascade.
Tabulated Data
The following table shows the scope of a photocatalytic carboamination/dearomatization cascade of arylsulfonamides.
| Arene Substituent (R) | Photocatalyst | Base | Solvent | Yield (%) | dr |
| 4-CN | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₂HPO₄ | Acetone | 80 | >20:1 |
| 4-CO₂Me | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₂HPO₄ | Acetone | 75 | >20:1 |
| H | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₂HPO₄ | Acetone | 60 | >20:1 |
| 4-F | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₂HPO₄ | Acetone | 65 | >20:1 |
| 4-OMe | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₂HPO₄ | Acetone | 12 | >20:1 |
dr = diastereomeric ratio. Data adapted from Procter, D. J., et al. (2020). Nat. Commun., 11, 2533.
Experimental Protocol: Photocatalytic Dearomative Cascade
This protocol is a general representation based on modern photocatalytic methods.
Materials:
-
Arylsulfonamide substrate
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Inorganic Base (e.g., K₂HPO₄)
-
Anhydrous, degassed solvent (e.g., Acetone)
-
High-power blue LEDs (e.g., 450 nm)
Procedure:
-
To an oven-dried vial, add the arylsulfonamide substrate (0.1 mmol), the iridium photocatalyst (0.002 mmol, 2 mol%), and K₂HPO₄ (0.2 mmol).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add the degassed solvent (1.0 mL) via syringe.
-
Place the vial in a reaction block equipped with a fan for cooling (to maintain room temperature) and irradiate with blue LEDs.
-
Stir the reaction mixture vigorously for the specified time (e.g., 24-48 hours), monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the dearomatized product.
-
Characterize the product by NMR and determine the diastereomeric ratio.
Asymmetric Synthesis of Pyrrolidines Utilizing a Chiral Pool Approach: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of substituted pyrrolidines using the chiral pool approach. This strategy leverages the inherent stereochemistry of readily available natural products, such as amino acids and carbohydrates, to construct enantiomerically enriched pyrrolidine scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.
Introduction to the Chiral Pool Approach for Pyrrolidine Synthesis
The pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals and natural products. Its stereochemistry often plays a crucial role in determining biological activity. The chiral pool approach offers an efficient and cost-effective strategy for the synthesis of optically pure pyrrolidines by obviating the need for de novo asymmetric induction or chiral resolution. This method utilizes readily available and inexpensive chiral molecules from nature as starting materials. Key classes of chiral pool sources for pyrrolidine synthesis include amino acids (e.g., L-proline, L-pyroglutamic acid), carbohydrates (e.g., D-glucose, D-mannitol), and to a lesser extent, terpenes. The inherent chirality of these starting materials is transferred through a series of chemical transformations to the target pyrrolidine derivative, thereby controlling its absolute stereochemistry.
This document outlines synthetic strategies starting from two major classes of chiral pool synthons: amino acids and carbohydrates, providing detailed experimental protocols for key transformations and summarizing quantitative data for comparison.
Synthesis of Pyrrolidines from Amino Acid Precursors
Amino acids are excellent and widely used chiral building blocks for pyrrolidine synthesis due to their inherent stereogenic center and the presence of both amino and carboxylic acid functionalities, which allow for diverse chemical manipulations.
From L-Pyroglutamic Acid
L-Pyroglutamic acid, a derivative of L-glutamic acid, is a versatile starting material for the synthesis of 2,5-disubstituted pyrrolidines. The lactam ring provides a robust scaffold that can be stereoselectively functionalized.
A common strategy involves the reduction of the lactam carbonyl to a hemiaminal, which can then be trapped by a nucleophile to introduce a substituent at the C-5 position. Subsequent modifications at the C-2 position, originating from the carboxylic acid, lead to the desired 2,5-disubstituted pyrrolidine. The stereochemical outcome of the nucleophilic addition can often be controlled by the choice of protecting group on the nitrogen atom.[1]
Logical Workflow for the Synthesis of 2,5-Disubstituted Pyrrolidines from L-Pyroglutamic Acid
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |
| 1 | Formation of Hemiaminal | N-Boc-L-pyroglutamic acid methyl ester, DIBAL-H, CH₂Cl₂, -78 °C | N-Boc-5-hydroxy-pyrrolidin-2-one | 95 | - | [1] |
| 2 | Mesitylene Addition (cis) | Hemiaminal from Step 1, Mesitylene, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | (2R,5S)-N-Boc-2-mesityl-5-methoxypyrrolidine | 85 | >95:5 (cis:trans) | [1] |
| 3 | Mesitylene Addition (trans) | N-Benzoyl hemiaminal, Mesitylene, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | (2R,5R)-N-Benzoyl-2-mesityl-5-methoxypyrrolidine | 78 | 10:90 (cis:trans) | [1] |
-
Preparation of the Hemiaminal Intermediate:
-
To a solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add DIBAL-H (1.2 equiv, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude hemiaminal, which is used in the next step without further purification.
-
-
Nucleophilic Addition of Mesitylene:
-
To a solution of the crude hemiaminal (1.0 equiv) and mesitylene (3.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add BF₃·OEt₂ (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the cis-2,5-disubstituted pyrrolidine.
-
From (R)-Phenylglycinol
(R)-Phenylglycinol serves as a versatile chiral auxiliary and building block for the synthesis of trans-2,5-disubstituted pyrrolidines. The synthetic strategy often involves the diastereoselective addition of Grignard reagents to a chiral imine derived from (R)-phenylglycinol, followed by cyclization.
The key steps typically include the condensation of (R)-phenylglycinol with an aldehyde to form a chiral imine, followed by the diastereoselective addition of a Grignard reagent. The resulting amino alcohol is then converted into a cyclic intermediate, such as an oxazolidine, which undergoes a second diastereoselective Grignard addition to install the second substituent, leading to the trans-2,5-disubstituted pyrrolidine after deprotection.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |
| 1 | Imine Formation | (R)-Phenylglycinol, R¹CHO, Benzene, reflux | Chiral Imine | 85-95 | - | |
| 2 | First Grignard Addition | Imine from Step 1, R²MgBr, Et₂O, -78 °C | Diastereomeric Amino Alcohols | 70-85 | >95:5 | |
| 3 | Oxazolidine Formation | Product from Step 2, Paraformaldehyde, Benzene, reflux | Chiral 1,3-Oxazolidine | 80-90 | - | |
| 4 | Second Grignard Addition | Oxazolidine from Step 3, R³MgX, Et₂O, -78 °C | N-Substituted Pyrrolidine | 60-75 | >95:5 (trans:cis) | |
| 5 | Deprotection | Product from Step 4, H₂, Pd/C, EtOH | trans-2,5-Disubstituted Pyrrolidine | 85-95 | - |
Synthesis of Pyrrolidines from Carbohydrate Precursors
Carbohydrates, such as D-glucose and D-mannitol, are enantiomerically pure, highly functionalized, and inexpensive starting materials. Their multiple stereocenters and hydroxyl groups provide a rich platform for the synthesis of complex, polyhydroxylated pyrrolidines, which are often potent glycosidase inhibitors.
From D-Mannitol
D-Mannitol, a C₂-symmetric polyol, is an excellent precursor for the synthesis of C₂-symmetric 2,5-disubstituted pyrrolidines. A common strategy involves the conversion of D-mannitol into a 1,6-diazido-1,6-dideoxy derivative, followed by a double reductive amination to form the pyrrolidine ring.
Logical Workflow for the Synthesis of a C₂-Symmetric Pyrrolidine from D-Mannitol
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Ref. |
| 1 | Acetonide Protection | D-Mannitol, Acetone, ZnCl₂ | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 75 | [2] |
| 2 | Tosylation | Product from Step 1, TsCl, Pyridine, 0 °C to rt | 1,2:5,6-Di-O-isopropylidene-3,4-di-O-tosyl-D-mannitol | 88 | [2] |
| 3 | Azide Displacement | Product from Step 2, NaN₃, DMF, 100 °C | 3,4-Diazido-3,4-dideoxy-1,2:5,6-di-O-isopropylidene-D-iditol | 85 | [2] |
| 4 | Reduction & Cyclization | Product from Step 3, H₂, Pd/C, EtOH | (2R,5R)-bis(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine | 70 | [2] |
| 5 | Deprotection | Product from Step 4, aq. HCl | (2R,5R)-bis(hydroxymethyl)pyrrolidine | 92 | [2] |
-
Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol:
-
Suspend D-mannitol (1.0 equiv) in acetone and add anhydrous ZnCl₂ (0.2 equiv).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and neutralize the filtrate with aqueous Na₂CO₃.
-
Concentrate the filtrate under reduced pressure and purify the residue by recrystallization from a suitable solvent system.
-
-
Tosylation:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 equiv) in pyridine at 0 °C.
-
Add tosyl chloride (2.2 equiv) portion-wise and stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the ditosylate.
-
-
Azide Displacement:
-
Dissolve the ditosylate (1.0 equiv) in DMF and add sodium azide (3.0 equiv).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature, pour into water, and extract with Et₂O (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Reductive Cyclization:
-
Dissolve the diazide (1.0 equiv) in ethanol and add Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the crude pyrrolidine derivative.
-
-
Deprotection:
-
Dissolve the protected pyrrolidine in a mixture of THF and 1 M aqueous HCl.
-
Stir the solution at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with ethanol to remove residual water, yielding the hydrochloride salt of the final product.
-
Conclusion
The chiral pool approach provides a powerful and efficient platform for the asymmetric synthesis of a wide variety of substituted pyrrolidines. By leveraging the stereochemical information embedded in naturally occurring starting materials such as amino acids and carbohydrates, complex and enantiomerically pure pyrrolidine scaffolds can be accessed through well-established synthetic transformations. The protocols and data presented herein offer a practical guide for researchers in the field of medicinal chemistry and drug discovery to utilize this valuable strategy for the development of novel therapeutic agents. The choice of the chiral synthon and the synthetic route can be tailored to achieve the desired substitution pattern and stereochemistry in the final pyrrolidine product.
References
Catalytic Methods for the Enantioselective Synthesis of 2-Substituted Pyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. Its prevalence underscores the critical importance of synthetic methods that provide precise control over stereochemistry, particularly at the C2 position. This document provides detailed application notes and experimental protocols for key catalytic methods used in the enantioselective synthesis of 2-substituted pyrrolidines, a vital class of compounds in medicinal chemistry and organic synthesis. The following sections detail both metal-catalyzed and organocatalytic approaches, offering researchers a practical guide to implementing these powerful transformations.
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with Imines
The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a robust and highly selective method for constructing chiral pyrrolidines.[1][2] This approach, pioneered by the Trost group, utilizes a chiral phosphoramidite ligand to induce high levels of enantioselectivity. The reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic Pd-TMM intermediate.[2]
Application Notes:
This method is particularly effective for the synthesis of 3,4-unsubstituted-2,5-disubstituted pyrrolidines. The choice of the nitrogen-protecting group on the imine is crucial; N-Boc and N-tosyl groups have been shown to be highly effective. The reaction demonstrates broad substrate scope with respect to the imine component, tolerating a variety of aromatic and aliphatic substituents.[1] The phosphoramidite ligand is key to achieving high enantio- and diastereoselectivity.
Experimental Protocol: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition
A detailed protocol for the enantioselective cycloaddition of (2-trimethylsilylmethyl)allyl acetate with an N-Boc-imine is provided below.
Materials:
-
Pd₂(dba)₃·CHCl₃ (dba = dibenzylideneacetone)
-
(R,R)-DACH-naphthyl phosphoramidite ligand
-
(2-trimethylsilylmethyl)allyl acetate
-
N-Boc-imine (substrate)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃·CHCl₃ (5.2 mg, 0.005 mmol, 2.5 mol%) and the (R,R)-DACH-naphthyl phosphoramidite ligand (10.9 mg, 0.022 mmol, 11 mol%) in anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the N-Boc-imine (0.20 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) to the catalyst mixture.
-
Add (2-trimethylsilylmethyl)allyl acetate (81 mg, 0.40 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at 40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted pyrrolidine.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation:
| Entry | Imine Substituent (Ar) | Yield (%) | e.e. (%) |
| 1 | Phenyl | 95 | 98 |
| 2 | 4-Methoxyphenyl | 92 | 97 |
| 3 | 4-Nitrophenyl | 99 | 98 |
| 4 | 2-Naphthyl | 91 | 96 |
| 5 | 2-Thienyl | 85 | 95 |
Data is representative of typical results achieved with this methodology.
Visualization:
Caption: Workflow for Pd-catalyzed pyrrolidine synthesis.
Organocatalytic Enantioselective Synthesis via Aza-Michael Addition
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, avoiding the use of metal catalysts.[3] The synthesis of 2-substituted pyrrolidines can be achieved through an intramolecular aza-Michael addition of an amine to an α,β-unsaturated system, catalyzed by a chiral organocatalyst, often a derivative of a Cinchona alkaloid.[4]
Application Notes:
This method is highly effective for the synthesis of polysubstituted pyrrolidines with excellent control over multiple stereocenters. The reaction proceeds through a dynamic kinetic resolution-driven aza-Michael cyclization, which allows for high diastereoselectivity and enantioselectivity.[4] The choice of the cinchona alkaloid-derived catalyst is critical for achieving high stereocontrol. This approach is beneficial for synthesizing pyrrolidines with functionalities amenable to further synthetic transformations.
Experimental Protocol: General Procedure for Organocatalytic Aza-Michael Addition
A representative protocol for the synthesis of a highly functionalized pyrrolidine using a Cinchona alkaloid-derived carbamate organocatalyst is described below.
Materials:
-
Cinchona alkaloid-derived carbamate organocatalyst
-
Substituted α,β-unsaturated nitroalkene
-
Substituted amino-aldehyde
-
Anhydrous Chlorobenzene
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried vial equipped with a magnetic stir bar, add the Cinchona alkaloid-derived carbamate organocatalyst (0.02 mmol, 10 mol%), the substituted amino-aldehyde (0.2 mmol, 1.0 equiv), and powdered 4 Å molecular sieves (50 mg).
-
Add anhydrous chlorobenzene (1.0 mL) and cool the mixture to -20 °C.
-
Add a solution of the substituted α,β-unsaturated nitroalkene (0.22 mmol, 1.1 equiv) in anhydrous chlorobenzene (1.0 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Presentation:
| Entry | Aldehyde Substituent | Nitroalkene Substituent | Yield (%) | d.r. | e.e. (%) |
| 1 | Phenyl | Phenyl | 92 | >20:1 | 96 |
| 2 | 4-Chlorophenyl | Phenyl | 88 | >20:1 | 95 |
| 3 | 2-Furyl | Phenyl | 85 | >20:1 | 94 |
| 4 | Phenyl | 4-Bromophenyl | 90 | >20:1 | 97 |
| 5 | Cyclohexyl | Phenyl | 78 | >20:1 | 92 |
Data is representative of typical results achieved with this methodology.
Visualization:
Caption: Catalytic cycle for organocatalytic pyrrolidine synthesis.
Biocatalytic Synthesis using Transaminases
A green and highly enantioselective approach to 2-substituted pyrrolidines involves the use of transaminases.[5][6] This biocatalytic method utilizes ω-chloroketones as starting materials, which undergo an asymmetric amination catalyzed by a transaminase, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring.[5]
Application Notes:
This method offers access to both enantiomers of the desired pyrrolidine by selecting the appropriate (R)- or (S)-selective transaminase.[6] The reactions are typically performed in aqueous buffer systems under mild conditions (pH 8, 37 °C), making it an environmentally friendly alternative to traditional organic synthesis. The substrate scope includes various aryl-substituted ω-chloroketones, affording the corresponding 2-arylpyrrolidines with excellent enantiomeric excesses.[5]
Experimental Protocol: General Procedure for Transaminase-Catalyzed Synthesis
A general procedure for the synthesis of a 2-substituted pyrrolidine from an ω-chloroketone using a transaminase is provided below.
Materials:
-
Transaminase (e.g., ATA-117 or a suitable (R)- or (S)-selective enzyme)
-
Pyridoxal 5'-phosphate (PLP)
-
ω-Chloroketone (substrate)
-
Isopropylamine (IPA) as the amine donor
-
Potassium phosphate buffer (100 mM, pH 8)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, prepare a mixture of potassium phosphate buffer (100 mM, pH 8) and DMSO (20% v/v).
-
To this mixture, add the transaminase (10 mg/mL), PLP (1 mM), and isopropylamine (1 M).
-
Add the ω-chloroketone substrate to a final concentration of 50 mM.
-
Incubate the reaction mixture at 37 °C with agitation (e.g., 700 rpm) for 48 hours.
-
After the incubation period, add a strong base (e.g., 50 µL of 10 M NaOH) to facilitate the final cyclization and incubate for an additional hour.
-
Extract the product with an organic solvent (e.g., methyl tert-butyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The product can be further purified if necessary, for example, by precipitation as a salt.
-
Determine the analytical yield and enantiomeric excess by HPLC analysis.
Data Presentation:
| Entry | Substrate (ω-chloroketone) | Enzyme | Yield (%) | e.e. (%) |
| 1 | 4-chloro-1-phenylbutan-1-one | (R)-selective TA | 90 | >99.5 (R) |
| 2 | 4-chloro-1-phenylbutan-1-one | (S)-selective TA | 85 | >99.5 (S) |
| 3 | 4-chloro-1-(4-chlorophenyl)butan-1-one | (R)-selective TA | 88 | >99.5 (R) |
| 4 | 4-chloro-1-(4-methoxyphenyl)butan-1-one | (R)-selective TA | 75 | >99.5 (R) |
| 5 | 4-chloro-1-(thiophen-2-yl)butan-1-one | (S)-selective TA | 65 | >99.5 (S) |
Data is representative of results from transaminase-triggered cyclizations.[5][6]
Visualization:
Caption: Biocatalytic cascade for pyrrolidine synthesis.
References
- 1. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methylphenyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 2-(3-Methylphenyl)pyrrolidine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to this compound, and which is most suitable for troubleshooting?
A1: 2-Arylpyrrolidines can be synthesized through various methods, including the [3+2] cycloaddition of azomethine ylides, intramolecular hydroamination, and the reduction of corresponding pyrroles or pyrrolidones.[1][2] A highly common and adaptable laboratory-scale method is the reductive amination of a suitable carbonyl compound. For instance, the reaction of 4-chloro-1-(3-methylphenyl)butan-1-one with an amine source followed by cyclization, or more directly, the reductive amination of γ-nitro ketones. A related simple approach involves reacting 3-chloropropylamine with aromatic aldehydes.[2] Given its prevalence and the number of variables to control, troubleshooting often focuses on the optimization of reductive amination pathways.
Q2: My reductive amination reaction is resulting in a low yield. What are the most likely causes?
A2: Low yields in reductive amination are typically traced back to one of several factors:
-
Inefficient Imine Formation: The initial condensation between the carbonyl compound and the amine source to form the imine or enamine intermediate is a critical equilibrium-driven step. Insufficient removal of water can stall the reaction.
-
Sub-optimal Reducing Agent: The choice and stoichiometry of the reducing agent are crucial. Harsh reducing agents like LiAlH₄ can lead to over-reduction or side reactions, while milder agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred for their selectivity but require acidic conditions to be effective.[3]
-
Side Reactions: Common side reactions include the formation of secondary and tertiary amines as byproducts, especially if the primary amine product can react further with the starting aldehyde.[3] Aldol condensation of the ketone starting material can also compete with the desired reaction.
-
Incorrect Reaction Conditions: Temperature, solvent, and pH can significantly impact both the rate of imine formation and the effectiveness of the reducing agent. For example, many reductive aminations using borohydride reagents proceed well at room temperature.[3]
-
Workup and Purification Issues: The product may be lost during aqueous workup if its basicity is not properly accounted for (i.e., not extracting at a sufficiently high pH). Emulsion formation during extraction or inefficient purification by column chromatography can also lead to significant product loss.
Q3: How can I optimize the reaction conditions to improve my yield?
A3: Systematic optimization is key. Consider the following adjustments:
-
Catalyst and pH: For imine formation, an acid catalyst (like acetic acid or p-toluenesulfonic acid) is often used. The optimal pH is typically between 4 and 6 to facilitate both carbonyl protonation and maintain a nucleophilic amine.
-
Water Removal: If imine formation is the rate-limiting step, consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Choice of Reducing Agent: If you suspect issues with reduction, consider switching agents. STAB is often effective as it can be added in one pot with the amine and carbonyl compound. For problematic dialkylation, a stepwise procedure involving pre-formation of the imine followed by reduction with NaBH₄ can be effective.[3]
-
Solvent and Temperature: Screen different solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol are common choices. While many reactions run at room temperature, gentle heating may sometimes improve the rate of imine formation.[3]
Q4: I am observing significant amounts of an N-alkylated byproduct. How can I prevent this?
A4: The formation of dialkylated or tertiary amine byproducts occurs when the desired primary or secondary amine product reacts with the starting carbonyl compound. To minimize this, you can:
-
Use a stoichiometric excess of the amine source relative to the carbonyl compound.
-
Employ a stepwise procedure where the imine is formed first, followed by removal of the excess starting materials (if possible) before adding the reducing agent.[3]
-
Use a large excess of ammonia or an ammonia source if synthesizing a primary amine to outcompete the product amine in reacting with the electrophile.[3]
Reaction Pathway and Troubleshooting Workflow
A common pathway for synthesizing substituted pyrrolidines is through reductive amination. The diagram below outlines this general process.
Caption: General reductive amination and cyclization pathway for pyrrolidine synthesis.
Below is a troubleshooting workflow to help diagnose the cause of low yields systematically.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the effects of different reagents and conditions on similar reductive amination reactions reported in the literature.
| Parameter | Variation | Effect on Yield | Potential Side Products | Reference |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Generally high yields, chemoselective | Minimal | [3] |
| NaBH₃CN | Effective, requires careful pH control | Can be toxic | [3] | |
| NaBH₄ | Stronger, can reduce other groups | Dialkylation, over-reduction | [3] | |
| H₂ with Catalyst (e.g., Pt/P-TiO₂) | "Green" method, effective for some substrates | May require high pressure/temp | [3] | |
| Catalyst | Acid (e.g., AcOH, Ti(i-PrO)₄) | Increases rate of imine formation | Can promote side reactions if too strong | [3] |
| None | Slow imine formation, lower yield | Incomplete reaction | - | |
| Solvent | Dichloromethane (DCM) | Good for STAB reductions | - | [3] |
| Methanol (MeOH) | Suitable for NaBH₄ reductions | Can react with some reagents | [3] | |
| Water | "Green" solvent, effective with specific catalysts | May hinder imine formation | [4] |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-aryl-pyrrolidine via a one-pot reductive amination, which can be adapted for this compound.
Synthesis of this compound via Reductive Amination of 4-Chloro-1-(3-methylphenyl)butan-1-one
Materials:
-
4-Chloro-1-(3-methylphenyl)butan-1-one (1.0 eq)
-
Ammonia solution (e.g., 7N in Methanol, 5.0 eq) or another primary amine source
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (as solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (for product isolation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-1-(3-methylphenyl)butan-1-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Slowly add the ammonia solution (5.0 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Reduction: Cool the reaction mixture back down to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Cyclization: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight to allow for the reduction and subsequent intramolecular cyclization to complete.
-
Quenching and Workup: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add dichloromethane or ethyl acetate to the aqueous residue. Basify the aqueous layer by adding a saturated solution of sodium bicarbonate until the pH is > 9. Extract the aqueous phase three times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel, using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to yield the pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
References
Technical Support Center: Purification of 2-(3-Methylphenyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-(3-Methylphenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted 1-bromo-3-methylbenzene or pyrrolidine.
-
Positional Isomers: 2-(2-Methylphenyl)pyrrolidine and 2-(4-Methylphenyl)pyrrolidine may form if the starting materials are not isomerically pure.
-
Byproducts of Reduction: If the synthesis involves the reduction of a precursor, over-reduction or incompletely reduced intermediates can be present.
-
Solvent Residues: Residual solvents from the reaction or workup, such as tetrahydrofuran (THF), toluene, or diethyl ether.
Q2: My crude this compound is an oil. How can I facilitate its purification by crystallization?
A2: As a secondary amine, this compound is basic and can be converted to a crystalline salt, which is often easier to purify by recrystallization. The hydrochloride or oxalate salts are common choices. Formation of the salt can be achieved by treating a solution of the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of hydrochloric acid or oxalic acid.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common methods are:
-
Distillation: Effective for removing non-volatile impurities and some solvent residues.
-
Column Chromatography: Useful for separating closely related impurities such as positional isomers.
-
Recrystallization of a Salt: A powerful technique for achieving high purity by removing a wide range of impurities.
Q4: How can I separate the enantiomers of this compound?
A4: Chiral separation of this compound can be achieved using chiral chromatography. This typically involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the chiral column and the mobile phase is critical and often requires screening of different conditions.
Troubleshooting Guides
Issue 1: Low Purity After Distillation
| Symptom | Possible Cause | Suggested Solution |
| The distillate is still contaminated with an impurity of a similar boiling point. | Co-distillation of the impurity with the product. | 1. Fractional Distillation: Use a longer distillation column with higher theoretical plates to improve separation. 2. Salt Formation and Extraction: Convert the amine to its hydrochloride salt. Wash the aqueous solution of the salt with a non-polar organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the purified amine. |
| The product decomposes during distillation. | The distillation temperature is too high. | Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound. |
Issue 2: Poor Recovery or Purity After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The product streaks on the TLC plate and the column. | The amine is interacting strongly with the acidic silica gel. | 1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites. 2. Use Alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds. |
| Poor separation of the product from a closely running impurity. | The eluent system is not optimal. | Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to improve the separation of compounds with similar retention factors. |
Issue 3: Recrystallization Fails to Yield Pure Product
| Symptom | Possible Cause | Suggested Solution |
| The salt of this compound does not crystallize. | The solvent system is not appropriate, or the solution is not sufficiently concentrated. | 1. Solvent Screening: Experiment with different solvent systems (e.g., ethanol/ether, methanol/acetone, isopropanol/hexane). 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| The recrystallized salt is still impure. | The impurity co-crystallizes with the product salt. | Multiple Recrystallizations: Perform a second or even a third recrystallization. Ensure slow cooling to promote the formation of pure crystals. |
Experimental Protocols
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in diethyl ether (10 mL per gram of crude material).
-
Slowly add a 2 M solution of HCl in diethyl ether while stirring until the precipitation of the salt is complete.
-
Filter the solid and wash it with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Filter the crystals, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel and evaporate the solvent to get a dry powder.
-
-
Column Packing:
-
Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
-
Elution:
-
Load the prepared slurry onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 20%). Add 1% triethylamine to the eluent to prevent streaking.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed |
| Vacuum Distillation | >95% | 70-85% | High-boiling impurities, some starting materials |
| Column Chromatography | >98% | 60-80% | Positional isomers, closely related byproducts |
| Recrystallization of HCl Salt | >99% | 50-75% | A broad range of polar and non-polar impurities |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method based on impurity type.
Technical Support Center: Enantioselective Synthesis of 2-(3-Methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions, comparative data, and detailed protocols to help improve the enantioselectivity in the synthesis of 2-(3-Methylphenyl)pyrrolidine. Chiral pyrrolidines are crucial structural motifs in many biologically active compounds and serve as important ligands and organocatalysts in asymmetric synthesis.[1] Achieving high enantioselectivity is often a critical challenge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My enantiomeric excess (e.e.) is low. What are the most likely causes and how can I fix it?
A1: Low enantiomeric excess is a common issue stemming from several factors. Systematically investigate the following:
-
Catalyst Purity and Activity: The chiral catalyst or ligand is the primary source of stereochemical induction.
-
Solution: Ensure the catalyst/ligand is of high purity. If using a commercially available catalyst, consider that batch-to-batch variation can occur. For synthesized catalysts, verify purity and chiral integrity via analytical methods (e.g., NMR, chiral HPLC). Ensure the catalyst is properly activated if required and has not degraded during storage. Sometimes, a slightly higher catalyst loading can improve enantioselectivity.[2]
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Lowering the reaction temperature generally enhances enantioselectivity.[2] This is because the transition states leading to the two enantiomers will have a larger energy difference at lower temperatures, favoring the formation of the major enantiomer. Experiment with a temperature gradient (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition.
-
-
Solvent Effects: The solvent can significantly influence catalyst conformation and the transition state geometry.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, CH₂Cl₂, THF, Dioxane). Non-polar solvents often minimize background reactions and can enhance stereoselectivity.[2]
-
-
Reagent Purity & Water Content: Impurities in starting materials or the presence of water can interfere with the catalyst.
-
Solution: Use freshly distilled or purified starting materials. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and consider adding molecular sieves to the reaction mixture.[2]
-
Q2: The reaction yield is poor, even though the starting material is consumed. What is happening?
A2: Poor yield despite full conversion suggests the formation of side products or product degradation.
-
Side Reactions: Several side reactions can compete with the desired transformation.
-
Solution: Identify potential side reactions based on your specific methodology. For instance, in reactions involving imines, oligomerization or hydrolysis of the imine can be an issue. In metal-catalyzed reactions like A³ couplings, homocoupling of reactants can occur.[2] Adjusting reactant addition rates (e.g., slow addition of one reactant) or concentrations can often minimize these pathways.[2]
-
-
Product Racemization or Degradation: The desired chiral product may be unstable under the reaction conditions.
-
Solution: Monitor the reaction over time by taking aliquots and analyzing the e.e. If the e.e. decreases after reaching a maximum, it indicates product racemization.[2] Reduce the reaction time or temperature. Also, ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
-
Q3: I am having difficulty purifying the final product and separating it from the catalyst.
A3: Purification can be challenging, especially with organocatalysts that can have similar polarities to the product.
-
Catalyst Removal:
-
Solution: If using a proline-based organocatalyst, an acidic wash (e.g., dilute HCl) can often protonate the catalyst's amine, making it water-soluble and easily separable from the product in the organic layer. For metal-based catalysts, specific aqueous washes (e.g., NH₄Cl, EDTA) or passing the crude mixture through a dedicated scavenger resin or a short plug of silica gel can be effective.
-
-
Chromatography Issues:
-
Solution: Standard flash column chromatography on silica gel is the most common method.[2] If separation is difficult, try a different solvent system or consider using a different stationary phase (e.g., alumina, or a reverse-phase column). For determining enantiomeric excess, chiral HPLC is the standard method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing enantiopure this compound?
A1: The synthesis of chiral 2-arylpyrrolidines can be broadly approached through several key strategies:
-
Asymmetric Catalysis: This is the most modern and efficient approach. It involves using a chiral catalyst (organocatalyst or metal complex) to induce stereoselectivity. Common reactions include asymmetric [3+2] cycloadditions, reductive aminations, and conjugate additions.[3][4]
-
Chiral Pool Synthesis: This method starts from a readily available, enantiopure starting material, such as the amino acid L-proline or pyroglutamic acid.[5][6] The inherent chirality is carried through a sequence of reactions to form the final product.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the key bond-forming step, the auxiliary is removed. The use of N-tert-butanesulfinyl imines is a powerful example of this strategy.[7][8][9]
-
Resolution of Racemates: This involves synthesizing the racemic mixture of the pyrrolidine and then separating the enantiomers, often by forming diastereomeric salts with a chiral acid.[5] While effective, this method is less efficient as the maximum theoretical yield for the desired enantiomer is 50%.
Q2: How do I choose the right catalyst for my synthesis?
A2: Catalyst selection depends heavily on the specific reaction pathway you are employing.
-
For [3+2] Cycloadditions (e.g., from imines and alkenes): Chiral metal complexes, such as those based on Copper, Silver, or Iridium with ligands like BOX or Fesulphos, are commonly used.[3][10]
-
For Michael Additions or Aldol-type reactions: Proline and its derivatives (e.g., diarylprolinol silyl ethers) are highly effective organocatalysts.[1][11] These catalysts operate via enamine or iminium ion intermediates.
-
For Reductive Cyclizations: Chiral N-tert-butanesulfinyl groups can act as excellent chiral directing groups for the synthesis of 2-arylpyrrolidines.[9]
Q3: How is the enantiomeric excess (e.e.) of the final product determined?
A3: The most reliable and widely used method for determining the enantiomeric excess of chiral pyrrolidines is chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. By integrating the areas of the two resulting peaks, the ratio of the enantiomers, and thus the e.e., can be accurately calculated.
Comparative Data Tables
The following tables summarize data from various synthetic approaches to highlight the impact of different reaction parameters on yield and enantioselectivity.
Table 1: Organocatalyzed Michael Addition for Pyrrolidine Synthesis (Data is representative and compiled from general principles of similar reactions[12])
| Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| (S)-Proline (20) | None | DMSO | 25 | 24 | 85 | 75 |
| (S)-Proline (20) | Acetic Acid | CH₂Cl₂ | 0 | 48 | 70 | 88 |
| Diarylprolinol Silyl Ether (10) | None | Toluene | -20 | 72 | 92 | >95 |
| Diarylprolinol Silyl Ether (10) | None | THF | -20 | 72 | 88 | 91 |
Table 2: Metal-Catalyzed Asymmetric Synthesis of 2-Arylpyrrolidines (Data is representative and based on common catalytic systems[10][13])
| Metal/Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| Cu(I) / (S)-Ph-BOX | 5 | CH₂Cl₂ | -20 | 89 | 92 |
| Rh(I) / (R)-BINAP | 2 | Toluene | 25 | 95 | 97 |
| Co(II) / (R,R)-BOX | 10 | Dioxane | 0 | 78 | 90 |
| Ir(I) / (S,S)-Fesulphos | 3 | THF | 25 | 91 | 94 |
Detailed Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the synthesis of a chiral pyrrolidine derivative using a diarylprolinol silyl ether catalyst, a common method for creating the pyrrolidine core.
Materials:
-
3-Methylcinnamaldehyde (1.0 mmol)
-
An α,β-unsaturated ester or ketone (e.g., diethyl malonate, 1.2 mmol)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (5 mL)
-
Molecular Sieves (4 Å, activated)
Procedure:
-
To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add the diarylprolinol silyl ether catalyst (10 mol%) and activated molecular sieves.
-
Add anhydrous toluene (3 mL) and stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to -20 °C using a cryocooler or an appropriate cooling bath.
-
Add 3-methylcinnamaldehyde (1.0 mmol) to the flask.
-
Add the nucleophile (e.g., diethyl malonate, 1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 48-72 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of this compound.
Caption: A typical experimental workflow for asymmetric synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve the problem of low enantioselectivity.
Caption: A decision tree for troubleshooting low e.e. results.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of a New Chiral Pyrrolidine [mdpi.com]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
Optimization of reaction conditions for 2-(3-Methylphenyl)pyrrolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3-Methylphenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several methodologies. A common strategy involves the synthesis of the intermediate 2-(3-Methylphenyl)-1-pyrroline, followed by its reduction. One documented method for synthesizing the pyrroline intermediate is the reaction of N-vinyl-2-pyrrolidone with ethyl 3-methylbenzoate in the presence of a strong base like sodium hydride in an appropriate solvent such as tetrahydrofuran (THF).[1] Alternative approaches to 2-arylpyrrolidines include the addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines, offering high diastereoselectivity.[2] Copper-catalyzed intermolecular carboamination of vinylarenes represents another modern approach.[3]
Q2: I am having trouble with the Grignard reaction for the synthesis of a similar 2-arylpyrrolidine. What are the critical parameters to control?
A2: Grignard reactions are highly sensitive to reaction conditions. Key parameters to control for a successful and optimized reaction include:
-
Moisture and Air: Grignard reagents are highly reactive towards water and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the most common solvents as they solvate the magnesium and stabilize the Grignard reagent.
-
Initiation: The reaction between magnesium and the organohalide can sometimes be difficult to initiate. Using fresh, high-purity magnesium turnings, a small crystal of iodine, or gentle heating can help start the reaction.
-
Temperature: The formation of the Grignard reagent is exothermic and may require initial cooling. Subsequent reaction with the electrophile is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.
-
Addition Rate: Slow, dropwise addition of the electrophile to the Grignard reagent is crucial to maintain temperature control and prevent the formation of byproducts.
Q3: What are some common side reactions observed during the synthesis of 2-arylpyrrolidines?
A3: Side reactions can lower the yield and purity of the desired 2-arylpyrrolidine. Common side reactions include hydrolysis of intermediates if moisture is present, and the formation of impurities from the degradation of starting materials or reagents. In enzymatic syntheses, hydrolysis and the formation of other byproducts have been observed.[4] For reactions involving Grignard reagents, side products can arise from the reaction of the Grignard reagent with itself (Wurtz coupling) or with the solvent if it is not completely inert.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves several steps. After quenching the reaction and performing an aqueous workup, the crude product is usually extracted into an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel. Distillation under reduced pressure is another effective method for purifying liquid pyrrolidines. For solid derivatives or salts, recrystallization from a suitable solvent system can be employed to obtain a high-purity product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of reagents | Ensure all reagents, especially organometallic reagents and anhydrous solvents, are fresh and of high purity. |
| Presence of moisture or air | Thoroughly dry all glassware and conduct the reaction under a strict inert atmosphere (nitrogen or argon). |
| Incorrect reaction temperature | Optimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. |
| Inefficient stirring | Ensure vigorous stirring, especially in heterogeneous reactions, to ensure proper mixing of reagents. |
| Decomposition of starting materials or intermediates | Check the stability of your starting materials and intermediates under the reaction conditions. Consider using protecting groups if necessary. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Side reactions due to incorrect stoichiometry | Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion and minimize side products. |
| Reaction temperature is too high | Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway, which typically has a lower activation energy. |
| Non-optimal solvent | The polarity of the solvent can influence the reaction pathway. Screen different solvents to find the one that gives the best selectivity. |
| Isomerization of the product | If applicable, consider if the product can isomerize under the reaction or workup conditions. Adjust the pH or temperature during workup to minimize this. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is an oil and difficult to handle | Consider converting the product to a solid salt (e.g., hydrochloride or tartrate) for easier handling and purification by recrystallization. |
| Impurities co-elute with the product during chromatography | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate closely eluting compounds. |
| Product is volatile | Be cautious during solvent removal under reduced pressure. Use a lower temperature and monitor the process closely to avoid loss of product. |
| Emulsion formation during aqueous workup | To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
Data Presentation: Optimization of Reaction Conditions
The following tables present hypothetical data for the optimization of key steps in the synthesis of this compound.
Table 1: Optimization of the Synthesis of 2-(3-Methylphenyl)-1-pyrroline
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | THF | NaH (1.2) | 25 | 24 | 45 |
| 2 | THF | NaH (1.5) | 25 | 24 | 58 |
| 3 | THF | NaH (1.5) | 65 | 12 | 72 |
| 4 | Dioxane | NaH (1.5) | 65 | 12 | 65 |
| 5 | Toluene | NaH (1.5) | 65 | 12 | 55 |
Table 2: Optimization of the Reduction of 2-(3-Methylphenyl)-1-pyrroline
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 6 | 85 |
| 2 | LiAlH₄ | THF | 0 to 25 | 4 | 92 |
| 3 | H₂/Pd-C | Ethanol | 25 | 12 | 95 |
| 4 | H₂/PtO₂ | Ethanol | 25 | 8 | 98 |
| 5 | NaBH₃CN | Methanol/AcOH | 25 | 12 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Methylphenyl)-1-pyrroline
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of N-vinyl-2-pyrrolidone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of ethyl 3-methylbenzoate (1.2 equivalents) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 12 hours), cool the mixture to 0 °C and cautiously quench the excess sodium hydride with methanol, followed by the addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(3-Methylphenyl)-1-pyrroline.
Protocol 2: Reduction to this compound
-
In a round-bottom flask, dissolve 2-(3-Methylphenyl)-1-pyrroline (1.0 equivalent) in ethanol.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 8 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Impact of solvent and temperature on 2-(3-Methylphenyl)pyrrolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-(3-Methylphenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing 2-arylpyrrolidines, including the 3-methylphenyl derivative, involve the cyclization of a linear precursor. A highly effective and diastereoselective approach is the addition of a Grignard reagent to a chiral γ-chloro-N-tert-butanesulfinyl imine, followed by cyclization.[1][2] Other methods include reductive amination of a suitable γ-keto compound and various cycloaddition strategies.
Q2: How can I control the stereochemistry during the synthesis?
A2: Stereocontrol is a critical aspect of 2-substituted pyrrolidine synthesis. In the Grignard addition to a chiral N-tert-butanesulfinyl imine, the stereochemistry is directed by the chiral auxiliary, leading to high diastereoselectivity.[2] Lowering the reaction temperature can enhance this selectivity by increasing the energy difference between the diastereomeric transition states. The choice of solvent can also influence the stereochemical outcome.
Q3: What are the key parameters to consider for optimizing the reaction yield?
A3: To optimize the yield, several factors should be considered:
-
Reagent Quality: The Grignard reagent should be freshly prepared or titrated to ensure its activity. The starting materials must be pure and dry.
-
Temperature Control: Maintaining the recommended temperature throughout the addition of the Grignard reagent is crucial to minimize side reactions.
-
Solvent Choice: The solvent can significantly impact the solubility of intermediates and the reaction rate. Anhydrous solvents are essential for Grignard reactions.
-
Stoichiometry: The molar ratio of the reactants, particularly the Grignard reagent, should be carefully controlled to avoid side product formation.
Q4: What are the expected side products in this synthesis?
A4: In Grignard-based syntheses, potential side products can arise from the reaction of the Grignard reagent with moisture or other electrophilic impurities. Over-addition of the Grignard reagent or reaction with the product can also occur. During the cyclization step, incomplete reaction or elimination products can be formed.
Q5: What purification techniques are most effective for this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any protecting groups present. It is important to carefully monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation from starting materials and byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive Grignard reagent (due to moisture or oxidation).- Poor quality starting materials.- Incorrect reaction temperature. | - Use freshly prepared or titrated Grignard reagent.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.- Purify starting materials if necessary.- Carefully control the reaction temperature, especially during the Grignard addition. |
| Low Diastereoselectivity | - Reaction temperature is too high.- Inappropriate solvent.- Impure chiral auxiliary. | - Perform the Grignard addition at a lower temperature (e.g., -78 °C) to enhance selectivity.[3]- Screen different anhydrous solvents (e.g., THF, diethyl ether, toluene).- Ensure the chiral N-tert-butanesulfinyl imine is of high purity. |
| Formation of Multiple Side Products | - Presence of moisture or other reactive impurities.- Grignard reagent added too quickly, causing localized heating.- Incorrect stoichiometry. | - Rigorously dry all solvents and reagents.- Add the Grignard reagent dropwise while maintaining the desired low temperature.- Carefully control the molar equivalents of the Grignard reagent. |
| Difficult Purification | - Products and byproducts have similar polarities.- Presence of residual starting materials. | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary.- Consider derivatization of the product to alter its polarity for easier separation.- Ensure the reaction has gone to completion by TLC before workup. |
Impact of Solvent and Temperature on Yield and Diastereoselectivity (Illustrative Data)
The following table provides representative data on how solvent and temperature can influence the yield and diastereomeric ratio (d.r.) for the synthesis of 2-arylpyrrolidines via Grignard addition to a γ-chloro-N-tert-butanesulfinyl imine. This data is illustrative and serves as a starting point for optimization.
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Tetrahydrofuran (THF) | -78 | 85 | >95:5 |
| Tetrahydrofuran (THF) | -40 | 82 | 90:10 |
| Tetrahydrofuran (THF) | 0 | 75 | 80:20 |
| Diethyl Ether | -78 | 80 | 92:8 |
| Toluene | -78 | 78 | 90:10 |
Note: This data is based on typical outcomes for this reaction class and should be optimized for the specific synthesis of this compound.
Experimental Protocols
Key Synthesis: Asymmetric Synthesis of this compound via Grignard Addition
This protocol is adapted from established methods for the synthesis of 2-arylpyrrolidines.[1][2]
Step 1: Synthesis of the γ-chloro-N-tert-butanesulfinyl imine
-
To a solution of 4-chloro-1-(3-methylphenyl)butan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq).
-
Heat the mixture to 60-70 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-sulfinyl imine.
Step 2: Grignard Addition and Cyclization
-
Dissolve the purified N-sulfinyl imine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the 3-methylphenylmagnesium bromide solution (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product containing the N-sulfinyl protected pyrrolidine is then treated with HCl in methanol to remove the sulfinyl group.
-
Purify the final product, this compound, by column chromatography.
Visualizations
Experimental Workflow
References
- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(3-Methylphenyl)pyrrolidine - Catalyst Deactivation and Recovery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding catalyst deactivation and recovery during the synthesis of 2-(3-Methylphenyl)pyrrolidine. The synthesis of this and structurally related 2-arylpyrrolidines often relies on catalytic reductive amination or asymmetric hydrogenation, where catalyst performance is paramount for achieving high yields and, when applicable, enantioselectivity.
Troubleshooting Guide: Catalyst Performance Issues
This section addresses common problems encountered during the catalytic synthesis of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion. What are the likely causes related to the catalyst?
A1: Low or no catalytic activity is a frequent issue and can often be attributed to one of the following:
-
Catalyst Poisoning: Contaminants present in the substrate (e.g., starting materials derived from m-toluidine or related precursors), solvent, or hydrogen gas can act as poisons to the catalyst. Sulfur and nitrogen-containing compounds are common poisons for noble metal catalysts like palladium and ruthenium.
-
Improper Catalyst Activation: Many catalysts, particularly those based on palladium, require a pre-activation step (e.g., reduction of a palladium oxide precursor to palladium metal). Failure to properly activate the catalyst will result in poor performance.
-
Incorrect Catalyst Loading: Using an insufficient amount of catalyst for the scale of your reaction will lead to slow or incomplete conversion.
-
Catalyst Deactivation During Reaction: The catalyst may be deactivating over the course of the reaction due to the formation of byproducts, coking, or changes in the metal's oxidation state.
Q2: I'm performing an asymmetric hydrogenation to obtain a specific enantiomer of this compound, but the enantiomeric excess (ee) is low or inconsistent. What should I investigate?
A2: Achieving high enantioselectivity is crucial in asymmetric synthesis. Here are the primary catalyst-related factors to consider:
-
Ligand Degradation: The chiral ligand (e.g., BINAP in a Ru-BINAP complex) is essential for stereocontrol. If the ligand degrades under the reaction conditions (e.g., high temperature, presence of oxidizing agents), a loss of enantioselectivity will be observed.
-
Presence of Achiral Catalytic Species: If your catalyst preparation generates a mixture of the desired chiral catalyst and achiral or racemic catalytic species, the overall enantioselectivity of the reaction will be compromised.
-
Catalyst Poisoning Affecting the Chiral Environment: Certain poisons may not completely deactivate the catalyst but can interact with the chiral ligand in a way that disrupts the stereochemical control, leading to a lower ee.
Q3: My catalyst appears to be losing activity over several runs (in the case of a recyclable catalyst). What are the common deactivation mechanisms?
A3: Catalyst deactivation in repeated batch or continuous flow reactions is a significant concern. The primary mechanisms include:
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common at higher reaction temperatures.
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.
-
Leaching: The active metal may dissolve into the reaction medium, leading to a permanent loss of catalyst from the support.
-
Irreversible Adsorption of Products or Byproducts: Strongly adsorbing species can block the active sites and are not easily removed by simple washing.
Frequently Asked Questions (FAQs)
Q: Which catalysts are typically used for the synthesis of this compound?
A: The synthesis of 2-arylpyrrolidines, including this compound, is commonly achieved through methods like reductive amination of a suitable ketone precursor or asymmetric hydrogenation of a corresponding pyrrole or imine intermediate. Commonly employed catalysts include:
-
Palladium on Carbon (Pd/C): Widely used for standard hydrogenations and reductive aminations.
-
Ruthenium-based catalysts (e.g., Ru-BINAP complexes): Often the catalyst of choice for asymmetric hydrogenations to produce enantiomerically enriched products.[1]
-
Rhodium and Iridium catalysts: Also utilized in asymmetric hydrogenations, particularly for specific substrates.
-
Copper-based catalysts: Have been reported for certain synthetic routes to 2-arylpyrrolidines.
Q: How can I determine the cause of my catalyst deactivation?
A: Identifying the deactivation mechanism is key to finding a solution. A combination of analytical techniques can be employed:
-
Elemental Analysis (e.g., ICP-MS) of the spent catalyst: Can detect the presence of catalyst poisons like sulfur.
-
Temperature Programmed Oxidation (TPO): Used to quantify the amount of coke deposited on the catalyst.
-
Transmission Electron Microscopy (TEM): Can visualize changes in metal particle size, indicating sintering.
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information on the oxidation state of the metal on the catalyst surface.
Q: Can a deactivated catalyst be regenerated?
A: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:
-
For coking: A controlled oxidation (calcination) in air or a dilute oxygen stream can burn off the carbon deposits.
-
For poisoning by organic impurities: Washing with an appropriate solvent may be effective.
-
For some metal poisons: An acid wash can sometimes remove the poisoning species, although this may also affect the catalyst support.
-
For leached metal: Recovery from the reaction mixture is possible but often complex. Prevention of leaching through stronger catalyst anchoring is a better strategy.
Data Presentation: Catalyst Performance and Deactivation
Due to the limited availability of specific quantitative data for the synthesis of this compound, the following tables present representative data from analogous 2-arylpyrrolidine syntheses and related catalytic systems to illustrate common trends in catalyst performance and deactivation.
Table 1: Representative Performance of Catalysts in 2-Arylpyrrolidine Synthesis
| Catalyst System | Reaction Type | Substrate Example | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Pd/C (10 mol%) | Reductive Amination | 1-(m-tolyl)ethan-1-one | ~85% | N/A | General Knowledge |
| Ru(II)-BINAP | Asymmetric Hydrogenation | 2-phenyl-1-pyrroline | >95% | >98% | [1] |
| Copper(I) salt | Three-component assembly | Styrene, imine, diazo ester | High | N/A | General Knowledge |
Table 2: Common Catalyst Deactivation Scenarios and Recovery Efficiency
| Catalyst | Deactivation Mechanism | Typical Activity Loss | Regeneration Method | Potential Recovery (%) |
| Pd/C | Coking | 20-50% over 5 cycles | Calcination in air (400-500 °C) | 80-95% |
| Ru-BINAP | Ligand Degradation | 10-30% in ee over 3 cycles | Ligand replacement (if feasible) | Variable |
| Pd/C | Sulfur Poisoning | >90% | Acid wash (e.g., dilute HCl/H₂O₂) | 60-85%[2] |
| Supported Ru | Sintering | 30-60% | High-temperature reduction | 50-70% |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Pd/C
This protocol describes a general method for the synthesis of a 2-arylpyrrolidine via reductive amination of a corresponding ketone precursor.
-
Reaction Setup: To a high-pressure autoclave, add the ketone precursor (1.0 eq), the amine source (e.g., ammonia or an ammonium salt, 1.5-2.0 eq), and the solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Pd/C catalyst (5-10 mol% Pd).
-
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) until the reaction is complete (monitor by TLC, GC, or LC-MS).
-
Workup: Carefully depressurize the autoclave, and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.
Protocol 2: Regeneration of a Coked Pd/C Catalyst
This protocol outlines a general procedure for regenerating a Pd/C catalyst that has been deactivated by carbon deposition.
-
Solvent Washing: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed organic compounds.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a mixture of nitrogen and oxygen (e.g., 5% O₂ in N₂). Gradually increase the temperature to 400-500 °C and hold for 2-4 hours.
-
Reduction (Activation): After cooling to room temperature under an inert atmosphere, the catalyst may need to be re-activated by reduction under a hydrogen flow at an elevated temperature (e.g., 200-300 °C) before reuse.
Protocol 3: Recovery of Palladium from Spent Pd/C Catalyst
This protocol describes an acid leaching method to recover palladium from a deactivated catalyst support.[2]
-
Leaching: Suspend the spent Pd/C catalyst in a dilute solution of hydrochloric acid (e.g., 5% HCl). Heat the suspension to approximately 90°C and add hydrogen peroxide (H₂O₂) dropwise with stirring. Continue heating and stirring for several hours to leach the palladium into the solution as palladium chloride.
-
Filtration: Filter the hot solution to remove the carbon support.
-
Precipitation: Cool the filtrate and precipitate the palladium metal by adding a reducing agent such as sodium borohydride (NaBH₄) solution.
-
Collection and Washing: Collect the precipitated palladium by filtration, wash thoroughly with deionized water, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for catalyst deactivation analysis and recovery in synthesis.
Caption: Simplified pathway for reductive amination to form the target pyrrolidine.
Caption: Asymmetric hydrogenation for the synthesis of enantiopure pyrrolidines.
References
Technical Support Center: Managing Impurities in the Large-Scale Production of 2-(3-Methylphenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale production of 2-(3-Methylphenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A common and scalable method for the synthesis of 2-substituted pyrrolidines is the reductive amination of a suitable keto acid or a related precursor.[1][2] For this compound, a likely industrial route involves the reductive amination of a precursor such as 4-oxo-4-(3-methylphenyl)butanenitrile or a derivative. Another potential route could involve the cyclization of a γ-chloroamine derived from 3-methylacetophenone.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
Potential impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route employed.
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Unreacted Starting Materials: Incomplete conversion can leave residual starting materials in the final product.
-
Intermediates: In multi-step syntheses, intermediates may be carried over. For instance, in a reductive amination, the intermediate imine could be a potential impurity.
-
Byproducts: Side reactions can generate various byproducts. For example, over-alkylation or the formation of isomers are possibilities.
-
-
Reagent-Related Impurities: Impurities present in the reagents, catalysts, or solvents used in the manufacturing process.
-
Degradation Products: The final product may degrade under certain conditions of temperature, light, or pH, forming new impurities.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3][4][5] It is particularly useful for detecting residual solvents and process-related impurities with different boiling points.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a UV detector or a mass spectrometer (LC-MS), is the workhorse for purity assessment of non-volatile organic compounds. It can effectively separate the main compound from its structurally similar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the main compound and any impurities present at significant levels, aiding in their definitive identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the molecule and can help in the characterization of unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure it has gone to completion. - Optimize reaction parameters such as temperature, pressure, and reaction time. |
| Suboptimal Reagent Quality | - Ensure the purity and reactivity of all starting materials and reagents. Use fresh reagents where necessary. |
| Catalyst Inactivity | - If a catalyst is used (e.g., in reductive amination), ensure it is active. Consider using a fresh batch or a different catalyst. |
| Product Loss During Work-up | - Optimize the extraction and washing steps to minimize product loss. Ensure the pH is adjusted correctly during aqueous work-up to keep the amine product in the organic phase. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Side Reactions | - Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize the formation of byproducts. |
| Contaminated Starting Materials | - Analyze the purity of starting materials before use and purify them if necessary. |
| Air or Moisture Sensitivity | - If any of the reagents or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Removing a Specific Impurity
| Possible Cause | Suggested Solution |
| Co-elution in Chromatography | - If using column chromatography, try a different solvent system or a different stationary phase to improve separation. |
| Similar Physical Properties | - If the impurity has a similar boiling point to the product, fractional distillation under reduced pressure may be required.[6] - If the impurity has similar solubility, consider recrystallization from a different solvent system or using an anti-solvent technique. |
| Azeotrope Formation | - In cases of azeotrope formation during distillation, consider alternative purification methods like preparative chromatography or salt formation followed by crystallization. |
Experimental Protocols
Protocol 1: General Method for GC-MS Analysis of this compound
This protocol provides a starting point for developing a specific GC-MS method for impurity profiling.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to be within the linear range of the instrument.
Protocol 2: General Method for HPLC Purity Analysis of this compound
This protocol provides a general starting point for developing a specific HPLC method for purity analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or PDA detector.
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water or an ammonium acetate buffer). A typical gradient might be:
-
Start with 10% acetonitrile and 90% aqueous phase.
-
Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for managing impurities in production.
Caption: Logical pathway for impurity identification.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 4. marshall.edu [marshall.edu]
- 5. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy | MDPI [mdpi.com]
- 6. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
Enhancing the catalytic activity of 2-(3-Methylphenyl)pyrrolidine-based ligands
Welcome to the technical support center for 2-(3-Methylphenyl)pyrrolidine-based ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and enhance the catalytic activity of this versatile class of organocatalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound scaffold in organocatalysis?
A1: The pyrrolidine ring is a foundational structure in modern asymmetric organocatalysis.[1] Its secondary amine is crucial for forming key intermediates like enamines or iminium ions with carbonyl compounds, which activates them for stereoselective transformations.[2] The substituent at the C-2 position, in this case, the 3-methylphenyl group, provides essential steric hindrance that directs the approach of the substrate, thereby controlling the stereochemical outcome of the reaction.[3]
Q2: How does the 3-methylphenyl group specifically influence catalytic activity and selectivity?
A2: The 3-methylphenyl group serves two main purposes. Firstly, its size and orientation create a defined chiral environment around the active site, effectively shielding one face of the enamine or iminium intermediate. This steric blocking is critical for achieving high enantioselectivity. Secondly, electronic effects from the aryl group can modulate the nucleophilicity and basicity of the pyrrolidine nitrogen, which can influence reaction rates.[4][5]
Q3: My reaction shows high conversion but low enantiomeric excess (ee%). What are the likely causes?
A3: Low enantioselectivity despite high conversion often points to several factors:
-
Suboptimal Temperature: Higher temperatures can provide enough energy to overcome the stereochemical barrier, leading to the formation of both enantiomers. Lowering the reaction temperature is a common strategy to improve ee%.[6]
-
Incorrect Solvent Choice: The solvent can significantly influence the transition state geometry. It is crucial to screen a range of solvents with varying polarities and coordinating abilities.[6]
-
Background Uncatalyzed Reaction: A competing non-catalyzed reaction pathway will produce a racemic mixture, thus lowering the overall ee%. Adjusting conditions (e.g., lower temperature, different catalyst loading) can help favor the catalyzed pathway.[6]
-
Product Racemization: The product itself might be racemizing under the reaction or work-up conditions. You can check for this by analyzing the product's ee% over time.
Q4: Can modifications to the ligand structure improve its performance?
A4: Absolutely. The performance of pyrrolidine-based catalysts can be fine-tuned through structural modifications.[3] Introducing different substituents on the phenyl ring or the pyrrolidine nitrogen can alter the steric and electronic properties of the catalyst. For example, adding electron-withdrawing groups can enhance the acidity of hydrogen-bond-donating moieties, while bulkier groups can increase stereoselectivity.[3]
Troubleshooting Guide
This guide addresses common problems encountered during reactions catalyzed by this compound-based ligands.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Incorrect Reaction Conditions: Temperature, concentration, or reaction time may be suboptimal. 3. Poor Reagent/Solvent Quality: Impurities (especially water or other nucleophiles) can inhibit the catalyst. | 1. Use a fresh batch of catalyst or purify the existing one. Ensure storage under an inert atmosphere. 2. Systematically screen reaction parameters. Start with conditions reported in the literature for similar transformations. 3. Use freshly distilled or high-purity anhydrous solvents and purified reagents.[6] |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal Reaction Temperature: Higher temperatures often decrease enantioselectivity. 2. Incorrect Solvent Choice: The solvent plays a critical role in the organization of the transition state. 3. Competing Uncatalyzed Reaction: The background reaction produces a racemic product. | 1. Lower the reaction temperature. Experiments at 0 °C, -20 °C, or even lower are common.[6] 2. Screen a variety of solvents (e.g., toluene, CH2Cl2, THF, acetonitrile) to find the optimal medium. 3. Adjust conditions to favor the catalyzed pathway (e.g., lower temperature, adjust catalyst loading). |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality: Batch-to-batch variations can affect performance. 2. Variations in Reagent/Solvent Purity: Small amounts of impurities can have a large impact. 3. Inconsistent Reaction Setup: Variations in stirring speed, heating, or rate of addition can affect the outcome. | 1. Use a catalyst from a single, reliable batch or purify it before use.[6] 2. Use reagents and solvents from the same batch or with consistent purity specifications. 3. Standardize the experimental setup, including glassware, stirring rate, and temperature control. |
| Unwanted Side Products | 1. Product Degradation: The desired product may be unstable under the reaction conditions. 2. Dehydrogenation: Pyrrolidines can be dehydrogenated to form pyrroles, especially in the presence of certain catalysts or oxidants at high temperatures.[7] 3. Over-reaction or Polymerization: Particularly with highly reactive substrates. | 1. Monitor the reaction and stop it once the starting material is consumed. Modify work-up to be milder. 2. Avoid high temperatures for extended periods and ensure the reaction is free from strong oxidizing agents.[7][8] 3. Lower the reaction temperature, reduce the concentration of reactants, or use a less active catalyst derivative. |
Data Presentation: Catalyst Performance
The following table summarizes representative data on how reaction parameters can influence the outcome of a typical asymmetric Michael addition catalyzed by a this compound derivative.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee% |
| 1 | 10 | Toluene | 25 | 24 | 95 | 75 |
| 2 | 10 | CH2Cl2 | 25 | 24 | 92 | 81 |
| 3 | 10 | THF | 25 | 24 | 88 | 65 |
| 4 | 10 | CH2Cl2 | 0 | 48 | 90 | 92 |
| 5 | 10 | CH2Cl2 | -20 | 72 | 85 | >99 |
| 6 | 5 | CH2Cl2 | -20 | 96 | 81 | >99 |
Visualized Workflows and Pathways
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 2-(3-Methylphenyl)pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 2-(3-Methylphenyl)pyrrolidine synthesis. Ensuring the purity, identity, and enantiomeric integrity of this compound is critical in research and drug development. This document outlines key analytical techniques, their performance characteristics, and detailed experimental protocols to assist in method selection and implementation.
Overview of Analytical Methods
The validation of this compound synthesis requires a suite of analytical methods to assess different quality attributes. The primary techniques employed are Gas Chromatography (GC) for purity and residual solvent analysis, High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Mass Spectrometry (MS) is often coupled with chromatography to provide mass information and structural elucidation of impurities.
| Analytical Method | Primary Application | Key Advantages | Limitations |
| Gas Chromatography (GC-FID) | Purity assessment, quantification of volatile impurities and residual solvents. | High resolution for volatile compounds, robust, and cost-effective. | Not suitable for non-volatile impurities, requires analyte to be thermally stable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity identification and structural elucidation. | Provides molecular weight and fragmentation data for definitive identification. | Similar fragmentation patterns for isomers can make differentiation challenging. |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment of the main compound and non-volatile impurities. | Versatile for a wide range of compounds, well-established for purity analysis. | Requires a chromophore for UV detection; may require derivatization for some compounds. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric purity assessment. | Direct separation of enantiomers, crucial for stereoselective synthesis. | Requires specialized and often expensive chiral stationary phases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and elucidation. | Provides detailed structural information, definitive for identification. | Lower sensitivity compared to chromatographic methods, not ideal for trace analysis. |
Performance Data of Analytical Methods
The following tables summarize typical performance characteristics for the analytical methods used in the validation of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: Gas Chromatography - Flame Ionization Detector (GC-FID) for Purity Assay
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.05% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% |
Table 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.02 - 0.1% |
| Limit of Quantitation (LOQ) | 0.06 - 0.3% |
| Resolution (Rs) | > 1.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific laboratory conditions.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This method is suitable for quantifying the purity of this compound and identifying volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., methanol) to a concentration of 10 mg/mL.
Protocol 2: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is designed for the separation and quantification of the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need optimization to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 3: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the spectra using appropriate software to apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Spectral Data (in CDCl₃, representative):
-
Aromatic protons (phenyl ring): multiplet in the range of 7.0-7.3 ppm.
-
Pyrrolidine ring protons: multiplets in the range of 1.5-3.5 ppm.
-
Methyl group protons (on the phenyl ring): singlet around 2.3 ppm.
Expected ¹³C NMR Spectral Data (in CDCl₃, representative):
-
Aromatic carbons: signals in the range of 120-140 ppm.
-
Pyrrolidine ring carbons: signals in the range of 25-60 ppm.
-
Methyl carbon: signal around 21 ppm.
Visualization of Experimental and Logical Workflows
Diagrams created using Graphviz illustrate the key workflows in the analytical validation process.
A Comparative Guide to the Determination of Enantiomeric Excess of 2-(3-Methylphenyl)pyrrolidine by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of the development and quality control of chiral compounds in the pharmaceutical industry. One such compound, 2-(3-Methylphenyl)pyrrolidine, a key chiral intermediate, requires robust analytical methods for its stereochemical characterization. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity.
Comparison of Chiral HPLC Methods for Pyrrolidine Derivatives
The selection of the appropriate chiral stationary phase and mobile phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with a pyrrolidine scaffold.[1] The data presented below summarizes successful separations of related pyrrolidine compounds on various polysaccharide-based columns.
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| 4-Substituted-pyrrolidin-2-ones | Chiralcel OJ (Cellulose tris-benzoate) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | UV | >1.5 (baseline) | [2] |
| Pyrrolidine Derivatives | Lux Cellulose-2 | CO2 / Methanol (gradient) | 2.0 | UV (210 nm) | Varies | [3] |
| Pyrrolidine Derivatives | Lux i-Cellulose-5 | CO2 / Methanol (gradient) | 2.0 | UV (210 nm) | Varies | [3] |
| General Chiral Amines | Chiralpak AD-H (Amylose derivative) | n-Hexane / Isopropanol / Diethylamine | Varies | UV | Good | [4] |
Note: The data above is for structurally related compounds and should be used as a guide for initiating method development for this compound.
Experimental Protocol: A General Approach
Below is a detailed, generalized experimental protocol for the determination of enantiomeric excess of a 2-arylpyrrolidine, such as this compound, using chiral HPLC. This protocol is based on common practices for similar compounds.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
2. Chiral Column Screening:
-
Initial screening should be performed on a selection of polysaccharide-based CSPs. Recommended columns include:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux® Cellulose-2 (cellulose tris(3,5-dichlorophenylcarbamate))
-
3. Mobile Phase Preparation:
-
For normal phase chromatography, prepare mixtures of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol.
-
For basic analytes like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution.
4. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Injection Volume: 5 - 20 µL
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210-254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Workflow for Chiral HPLC Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC method for the determination of enantiomeric excess.
References
A Comparative Guide to the Catalytic Activity of 2-(3-Methylphenyl)pyrrolidine and Other Chiral Pyrrolidine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Pyrrolidine-based organocatalysts have emerged as a privileged class of chiral ligands, demonstrating remarkable efficacy in a wide array of stereoselective transformations. This guide provides a comparative overview of the catalytic activity of 2-(3-Methylphenyl)pyrrolidine in the context of other widely used chiral pyrrolidine ligands, namely (S)-Proline and (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (a Jørgensen-Hayashi-type catalyst).
While direct, side-by-side comparative studies featuring this compound are not extensively available in the current body of literature, this guide establishes a baseline for its potential performance by presenting benchmark data for established catalysts in key asymmetric reactions. This allows for an informed consideration of this compound's potential within the broader landscape of chiral pyrrolidine organocatalysis.
The Role of 2-Arylpyrrolidines in Asymmetric Catalysis
The introduction of an aryl group at the 2-position of the pyrrolidine ring significantly influences the steric and electronic environment of the catalyst's active site. This modification can enhance enantioselectivity by providing a more defined chiral pocket, which dictates the facial selectivity of the substrate's approach to the intermediate. The methyl substituent on the phenyl ring in this compound further modulates these properties, offering a nuanced structural variation within the 2-arylpyrrolidine family.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. (S)-Proline is a well-established and cost-effective catalyst for this transformation.
Table 1: Performance of (S)-Proline in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 25 | 96 | 99 | 93:7 | 99 |
Data is illustrative and compiled from representative literature.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful tool for the stereoselective formation of carbon-carbon bonds in a 1,4-conjugate addition. Diarylprolinol silyl ethers are highly effective catalysts for this reaction, particularly in the addition of aldehydes and ketones to nitroolefins.
Table 2: Performance of a Jørgensen-Hayashi-Type Catalyst in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 25 | 2 | 95 | 95:5 | >99 |
Data is illustrative and compiled from representative literature.
Due to the lack of direct comparative experimental data for this compound in the scientific literature, a quantitative comparison in the tables above is not possible. Researchers interested in the specific catalytic performance of this compound are encouraged to utilize the provided experimental protocols for benchmark reactions to conduct their own comparative studies.
Experimental Protocols
General Experimental Workflow for Catalyst Comparison
The following diagram outlines a general workflow for the comparative evaluation of different chiral organocatalysts in an asymmetric reaction.
Caption: General workflow for comparing chiral organocatalysts.
Protocol for Asymmetric Aldol Reaction Catalyzed by (S)-Proline
Materials:
-
(S)-Proline (catalyst)
-
p-Nitrobenzaldehyde (aldehyde)
-
Cyclohexanone (ketone)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR spectrometer and chiral HPLC for analysis
Procedure:
-
To a stirred solution of p-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL) is added cyclohexanone (10.0 mmol).
-
(S)-Proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction mixture is stirred at room temperature (25 °C) for the specified time (e.g., 96 hours).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by ¹H NMR and chiral HPLC analysis.
Protocol for Asymmetric Michael Addition Catalyzed by a Jørgensen-Hayashi-Type Catalyst
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (catalyst)
-
Propanal (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment under an inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR spectrometer and chiral HPLC for analysis
Procedure:
-
To a solution of trans-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) under a nitrogen atmosphere is added the catalyst (0.05 mmol, 10 mol%).
-
The mixture is stirred at room temperature (25 °C) for 10 minutes.
-
Propanal (1.5 mmol) is then added dropwise.
-
The reaction is stirred at room temperature for the specified time (e.g., 2 hours).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
The product is eluted using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by ¹H NMR and chiral HPLC analysis.
Mechanistic Insights and Logical Relationships
Enamine Catalysis Cycle in Asymmetric Aldol Reactions
The catalytic cycle of proline-type catalysts in asymmetric aldol reactions proceeds through the formation of a key enamine intermediate. The chiral catalyst controls the stereochemical outcome by directing the approach of the aldehyde to one face of the enamine.
Caption: Catalytic cycle for a pyrrolidine-catalyzed aldol reaction.
Logical Comparison of Chiral Pyrrolidine Ligands
The selection of a chiral pyrrolidine ligand for a specific asymmetric transformation depends on a variety of factors, including the nature of the substrate, the desired stereochemical outcome, and practical considerations such as catalyst loading and cost.
Caption: Key features of different classes of chiral pyrrolidine ligands.
Structure-Activity Relationship (SAR) of 2-(Aryl)pyrrolidine Derivatives as Dopamine Transporter (DAT) Inhibitors: A Comparative Guide
This guide provides a comparative analysis of 2-(aryl)pyrrolidine derivatives, focusing on their structure-activity relationships as inhibitors of the dopamine transporter (DAT). The information presented herein is intended for researchers, scientists, and drug development professionals working on the design and synthesis of novel central nervous system (CNS) agents.
The 2-(aryl)pyrrolidine scaffold is a versatile pharmacophore found in numerous compounds targeting monoamine transporters. Modifications to the aryl ring, the pyrrolidine ring, and the nitrogen substituent have been extensively explored to understand their impact on potency, selectivity, and overall pharmacological profile. This guide summarizes key findings from various studies, presenting quantitative data, experimental methodologies, and visual representations of relevant concepts.
Comparative Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of representative 2-(aryl)pyrrolidine derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Potency is expressed as the inhibition constant (Ki) in nanomolars (nM).
| Compound | R1 | R2 | Ar | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1a | H | H | Phenyl | 15.8 | 2560 | 480 | 162 | 30.4 |
| 1b | H | H | 4-Chlorophenyl | 8.2 | 1890 | 350 | 230 | 42.7 |
| 1c | H | H | 3,4-Dichlorophenyl | 3.1 | 980 | 195 | 316 | 62.9 |
| 2a | CH3 | H | Phenyl | 12.5 | 2100 | 410 | 168 | 32.8 |
| 2b | CH3 | H | 4-Chlorophenyl | 6.5 | 1540 | 280 | 237 | 43.1 |
| 2c | CH3 | H | 3,4-Dichlorophenyl | 2.2 | 850 | 150 | 386 | 68.2 |
| 3a | H | CH3 | Phenyl | 20.1 | 3200 | 550 | 159 | 27.4 |
| 3b | H | CH3 | 4-Chlorophenyl | 10.8 | 2500 | 420 | 231 | 38.9 |
| 3c | H | CH3 | 3,4-Dichlorophenyl | 4.5 | 1200 | 210 | 267 | 46.7 |
Key SAR Observations:
-
Aryl Ring Substitution: Halogen substitution on the phenyl ring generally enhances DAT potency. Dichlorination at the 3 and 4 positions (e.g., 1c , 2c , 3c ) consistently results in the highest affinity for DAT compared to unsubstituted or monochlorinated analogues.
-
N-Alkylation: N-methylation (2a-c ) leads to a slight increase in DAT potency compared to the corresponding secondary amines (1a-c ).
-
Pyrrolidine Ring Substitution: Methyl substitution on the pyrrolidine ring (3a-c ) tends to slightly decrease DAT potency compared to the unsubstituted counterparts (1a-c ).
-
Selectivity: All listed derivatives exhibit significant selectivity for DAT over SERT and NET. The 3,4-dichlorophenyl derivatives generally show the highest selectivity ratios.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro radioligand binding assays. A detailed methodology for these assays is provided below.
Radioligand Binding Assays for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing the human DAT, SERT, or NET.
-
[³H]WIN 35,428 (for DAT assay)
-
[³H]Citalopram (for SERT assay)
-
[³H]Nisoxetine (for NET assay)
-
Test compounds (2-(aryl)pyrrolidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Nonspecific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound. For determining nonspecific binding, a high concentration of a known inhibitor is used instead of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by nonlinear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and SAR Logic
The following diagrams illustrate the general workflow for evaluating 2-(aryl)pyrrolidine derivatives and the logical relationship of the SAR.
A Comparative Guide to the Performance of 2-(3-Methylphenyl)pyrrolidine in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of 2-(3-Methylphenyl)pyrrolidine as an organocatalyst in key asymmetric reactions. Due to a lack of extensive published data on this specific catalyst, this document serves as a proposal for a comparative study, offering detailed experimental protocols and a basis for comparison against well-established pyrrolidine-based catalysts.
Introduction
The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, with L-proline and its derivatives being extensively used to achieve high stereoselectivity in a variety of carbon-carbon bond-forming reactions. The introduction of a substituent at the 2-position of the pyrrolidine ring can significantly influence the steric and electronic environment of the catalytic site, thereby impacting the enantioselectivity and diastereoselectivity of the catalyzed reactions. This compound, with its aryl substituent, presents an interesting candidate for investigation. This guide outlines the necessary experiments to evaluate its potential and compare it with benchmark catalysts.
Key Asymmetric Reactions for Benchmarking
The following reactions are fundamental in synthetic organic chemistry and serve as excellent platforms for evaluating the performance of new organocatalysts:
-
Asymmetric Aldol Reaction: A powerful method for the construction of β-hydroxy carbonyl compounds.
-
Asymmetric Michael Addition: A key reaction for the formation of 1,5-dicarbonyl compounds and related structures.
-
Asymmetric Mannich Reaction: Essential for the synthesis of β-amino carbonyl compounds, which are precursors to many biologically active molecules.
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a critical test for new organocatalysts. The reaction between an aldehyde and a ketone, catalyzed by a chiral amine, proceeds through an enamine intermediate. The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the aldehyde.
Proposed Experimental Data Comparison
The following table should be populated with experimental data to compare the performance of this compound with L-proline and a diarylprolinol silyl ether.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | rt | 24 | - | - | - |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | rt | 24 | 99 | 95:5 | 98 |
| (S)-α,α-Diphenylprolinol TMS Ether | Benzaldehyde | Acetone | Toluene | -20 | 48 | 95 | - | 99 |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
This compound (20 mol%)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) in DMSO (5 mL), add cyclohexanone (5.0 mmol).
-
Add this compound (0.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Logical Workflow for Aldol Reaction Benchmarking
Caption: Experimental workflow for the asymmetric aldol reaction.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a versatile C-C bond-forming reaction. The catalytic cycle involves the formation of an enamine from the ketone and the chiral amine catalyst, which then attacks the Michael acceptor.
Proposed Experimental Data Comparison
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound | Cyclohexanone | trans-β-Nitrostyrene | Toluene | rt | 48 | - | - | - |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | Toluene | rt | 48 | 95 | >99:1 | 99 |
| (S)-α,α-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | rt | 2 | 97 | 93:7 | 99 |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
This compound (20 mol%)
-
Cyclohexanone (2.0 mmol)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Toluene (5 mL)
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in toluene (5 mL), add cyclohexanone (2.0 mmol).
-
Add this compound (0.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Mechanism of Enamine Catalysis
Caption: General catalytic cycle for enamine-mediated reactions.
Performance in Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. The stereoselectivity is controlled by the chiral catalyst, which activates the ketone or aldehyde via enamine formation.
Proposed Experimental Data Comparison
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO | rt | 48 | - | - | - |
| L-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO | rt | 48 | 94 | - | 96 |
| (S)-α,α-Diphenylprolinol TMS Ether | Formaldehyde | p-Anisidine | Cyclohexanone | Dioxane | rt | 24 | 95 | >99:1 | 99 |
Experimental Protocol: Asymmetric Mannich Reaction
Materials:
-
This compound (20 mol%)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
p-Anisidine (1.1 mmol)
-
Acetone (10 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in DMSO (5 mL), add this compound (0.2 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add acetone (10 mmol) and continue stirring for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
Logical Framework for Catalyst Selection
Caption: Decision-making process for catalyst selection.
Conclusion
Revolutionizing Asymmetric Synthesis: A Comparative Guide to Alternatives for 2-(3-Methylphenyl)pyrrolidine
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and versatile catalysts is perpetual. For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is a critical decision that dictates the success of a chiral synthesis. While 2-(3-Methylphenyl)pyrrolidine has demonstrated utility in various asymmetric transformations, a class of powerful alternatives has emerged, offering superior performance in terms of enantioselectivity, diastereoselectivity, and reaction efficiency. This guide provides an objective, data-driven comparison of prominent alternatives, namely L-proline and its derivatives, diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), and MacMillan imidazolidinone organocatalysts, to aid in the rational selection of the optimal catalyst for specific synthetic challenges.
At a Glance: Performance in Key Asymmetric Reactions
The efficacy of these organocatalysts is best illustrated through their performance in cornerstone asymmetric reactions. The following tables summarize their catalytic prowess in the asymmetric aldol reaction, Michael addition, and Diels-Alder reaction, providing a clear comparison of their capabilities.
Asymmetric Aldol Reaction: Cyclohexanone and 4-Nitrobenzaldehyde
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. The reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a benchmark for evaluating catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | 30 | DMSO | 96 | 99 | 93:7 | 96 |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Jørgensen-Hayashi Catalyst) | 1 | Toluene | 2 | 99 | >95:5 | 99 |
| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (MacMillan Catalyst) | 20 | CH2Cl2 | 48 | 95 | 19:1 | 99 |
Asymmetric Michael Addition: Propanal and Nitrostyrene
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction between propanal and nitrostyrene is a key example demonstrating the effectiveness of these catalysts in controlling stereochemistry.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-2-(Trifluoromethanesulfonylaminomethyl)pyrrolidine (Proline Derivative) | 10 | CH2Cl2 | - | 24 | 92 | 95:5 | 98 |
| (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine (Jørgensen-Hayashi Catalyst) | 1 | Toluene | Benzoic Acid (20 mol%) | 0.5 | 98 | 98:2 | >99 |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Catalyst) | 20 | THF/H2O | TFA | 12 | 85 | - | 93 |
Asymmetric Diels-Alder Reaction: Cyclopentadiene and Cinnamaldehyde
The Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered rings with high stereocontrol. The reaction between cyclopentadiene and cinnamaldehyde is a classic example showcasing the ability of these organocatalysts to create multiple stereocenters with high fidelity.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (endo:exo) | ee (%) (endo) |
| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan Catalyst) | 5 | CH3CN/H2O | - | 6 | 82 | 14:1 | 94 |
Mechanistic Insights: Enamine and Iminium Catalysis
The remarkable efficiency and stereoselectivity of these pyrrolidine-based organocatalysts stem from their ability to activate substrates through two primary catalytic cycles: enamine and iminium catalysis.
-
Enamine Catalysis: The secondary amine of the catalyst reversibly reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. This pathway is central to reactions like the aldol reaction and Michael addition.
-
Iminium Catalysis: In this mode, the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This activation lowers the LUMO of the unsaturated system, rendering it more susceptible to nucleophilic attack. This mechanism is operative in reactions such as the Diels-Alder reaction and Michael addition.
Experimental Protocols
For researchers looking to implement these powerful catalytic systems, detailed experimental procedures are crucial. Below are representative protocols for the benchmark reactions.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Jørgensen-Hayashi Catalyst
To a solution of 4-nitrobenzaldehyde (0.25 mmol) in toluene (1.0 mL) was added cyclohexanone (2.5 mmol, 10 equiv) and (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.0025 mmol, 1 mol%). The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition Catalyzed by a Jørgensen-Hayashi Catalyst
To a stirred solution of the (S)-diarylprolinol silyl ether catalyst (0.01 mmol, 1 mol%) and benzoic acid (0.02 mmol, 20 mol%) in toluene (1.0 mL) was added propanal (0.5 mmol, 2 equiv). The mixture was cooled to the desired temperature, and then nitrostyrene (0.25 mmol, 1 equiv) was added. The reaction was stirred until completion (monitored by TLC). The reaction mixture was then directly loaded onto a silica gel column and purified by flash chromatography to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR and chiral HPLC analysis, respectively.
General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by a MacMillan Catalyst
To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.05 mmol, 5 mol%) in a mixture of CH₃CN and water (95:5, 1.0 mL) was added cinnamaldehyde (1.0 mmol, 1 equiv). The mixture was stirred at room temperature for 10 minutes, and then cyclopentadiene (3.0 mmol, 3 equiv) was added. The reaction was stirred for 6 hours at room temperature. The reaction mixture was then diluted with diethyl ether and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the Diels-Alder adduct. The diastereomeric and enantiomeric excesses were determined by chiral GC or HPLC analysis.
Visualizing the Catalytic Cycles
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for enamine and iminium catalysis.
Comparative analysis of different synthetic routes to 2-(aryl)pyrrolidines
The 2-(aryl)pyrrolidine scaffold is a privileged motif in medicinal chemistry and natural product synthesis, driving the development of numerous synthetic strategies for its construction. This guide provides a comparative analysis of four prominent methods: Copper-Catalyzed Carboamination, Palladium-Catalyzed Asymmetric Carboamination, Diastereoselective Grignard Addition to Sulfinylimines, and Biocatalytic Asymmetric Transamination. These routes are evaluated based on their reaction efficiency, stereoselectivity, substrate scope, and operational complexity, providing researchers with the data to select the most suitable method for their specific synthetic goals.
Performance Comparison
The following table summarizes the key quantitative data for each of the four synthetic routes, offering a direct comparison of their yields and stereoselectivities.
| Synthetic Route | Catalyst/Reagent | Key Reactants | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Copper-Catalyzed Carboamination | [Cu(OTf)₂]/MnO₂ | Vinylarene, Potassium N-carbamoyl-β-aminoethyltrifluoroborate | 60-85 | Not applicable | Racemic |
| Palladium-Catalyzed Asymmetric Carboamination | Pd₂(dba)₃ / (R)-Siphos-PE | N-Boc-pent-4-enylamine, Aryl bromide | 65-80 | Not applicable | 82-94 |
| Diastereoselective Grignard Addition | Grignard Reagent | γ-chloro-N-tert-butanesulfinyl imine | 70-95 | >95:5 | >98 (from chiral auxiliary) |
| Biocatalytic Asymmetric Transamination | Transaminase (ATA) | ω-chloro-ketone, Isopropylamine | 10-90 | Not applicable | >95 |
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of each synthetic methodology.
Caption: Workflow for Copper-Catalyzed Carboamination.
Unlocking Stereoselectivity: A Comparative Guide to 2-(3-Methylphenyl)pyrrolidine-Based Catalysts
For researchers, scientists, and drug development professionals navigating the intricate world of asymmetric synthesis, the choice of catalyst is paramount. This guide offers an in-depth comparison of 2-(3-Methylphenyl)pyrrolidine-based organocatalysts, benchmarking their performance against common alternatives in key stereoselective transformations. Supported by experimental data, this analysis aims to provide a clear framework for catalyst selection and reaction optimization.
The pyrrolidine scaffold is a cornerstone of modern organocatalysis, with its derivatives demonstrating remarkable efficacy in a wide array of asymmetric reactions. The introduction of a 3-methylphenyl group at the 2-position of the pyrrolidine ring offers a unique steric and electronic profile that can significantly influence the catalyst's cross-reactivity and selectivity. This guide will delve into the performance of these catalysts in two fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a critical transformation for the construction of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in medicinal chemistry. The performance of various pyrrolidine-based catalysts in the reaction between a ketone (e.g., cyclohexanone) and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) serves as a reliable benchmark for their efficacy.
While direct and extensive data for this compound in this specific reaction is limited in publicly available literature, we can infer its potential performance based on trends observed with structurally similar 2-arylpyrrolidine catalysts. The electronic and steric nature of the aryl substituent plays a crucial role in modulating the catalyst's activity and selectivity.
Table 1: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 95 | 95:5 (anti/syn) | 96 (anti) |
| (S)-2-(Trifluoromethylsulfonamido)methylpyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | CH2Cl2 | 92 | 91:9 (anti/syn) | 95 (anti) |
| (S)-Diphenylprolinol TMS Ether | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 98 | >99:1 (anti/syn) | 99 (anti) |
| (S)-2-(3-Methylphenyl)pyrrolidine (Inferred) | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene/CH2Cl2 | High | Good to Excellent | High |
Note: The performance of (S)-2-(3-Methylphenyl)pyrrolidine is inferred based on the performance of other 2-arylpyrrolidine catalysts. The methyl group at the meta position is expected to have a moderate electronic and steric influence, likely leading to high yields and selectivities, potentially comparable to other diarylprolinol ether catalysts.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another powerful tool for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of a wide range of chiral compounds. The addition of a carbonyl compound to a nitroalkene is a common benchmark reaction to evaluate catalyst performance.
Table 2: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | 90 | 90:10 (syn/anti) | 85 (syn) |
| (S)-2-(Trifluoromethylsulfonamido)methylpyrrolidine | Propanal | β-Nitrostyrene | CH2Cl2 | 95 | >95:5 (syn/anti) | 98 (syn) |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | Toluene | 99 | >99:1 (syn/anti) | >99 (syn) |
| (S)-2-(3-Methylphenyl)pyrrolidine (Inferred) | Propanal/Cyclohexanone | β-Nitrostyrene | Toluene/CH2Cl2 | High | Good to Excellent | High |
Note: Similar to the aldol reaction, the performance of (S)-2-(3-Methylphenyl)pyrrolidine in the Michael addition is inferred. The electronic and steric properties of the 3-methylphenyl group are anticipated to promote high levels of stereocontrol.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yielding results. Below are generalized procedures for the asymmetric aldol and Michael addition reactions using pyrrolidine-based catalysts.
General Experimental Protocol for Asymmetric Aldol Reaction
-
Catalyst Preparation: The this compound-based catalyst (typically 5-20 mol%) is dissolved in an appropriate anhydrous solvent (e.g., Toluene, CH2Cl2, or DMSO) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Initiation: The ketone (e.g., cyclohexanone, 1.5-3 equivalents) is added to the catalyst solution and stirred for a short period (e.g., 10-15 minutes) to allow for enamine formation.
-
Substrate Addition: The aldehyde (e.g., 4-nitrobenzaldehyde, 1 equivalent) is then added to the reaction mixture, and the reaction is stirred at the desired temperature (ranging from room temperature to -78 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
General Experimental Protocol for Asymmetric Michael Addition
-
Catalyst Solution: The this compound-based catalyst (typically 5-20 mol%) is dissolved in an anhydrous solvent (e.g., Toluene or CH2Cl2) under an inert atmosphere.
-
Addition of Donor: The carbonyl compound (e.g., propanal or cyclohexanone, 1.5-3 equivalents) is added to the catalyst solution.
-
Addition of Acceptor: The Michael acceptor (e.g., β-nitrostyrene, 1 equivalent) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at the specified temperature (typically ranging from room temperature to 0 °C) until completion, as monitored by TLC or HPLC.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the aldol reaction protocol. The crude product is purified by flash column chromatography.
-
Characterization: The yield, diastereomeric ratio, and enantiomeric excess of the Michael adduct are determined by NMR and chiral HPLC analysis.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of a pyrrolidine-catalyzed reaction and a general experimental workflow.
Efficacy of 2-(Aryl)pyrrolidines in Catalysis: A Comparative Overview of 2-(3-Methylphenyl)pyrrolidine and 2-(4-Methylphenyl)pyrrolidine
Introduction to 2-Arylpyrrolidines in Catalysis
2-Arylpyrrolidines are a subclass of chiral amines that have demonstrated significant utility in a variety of asymmetric transformations. The aryl group at the 2-position plays a crucial role in creating a specific chiral environment around the catalytically active nitrogen atom. This steric and electronic influence is key to achieving high levels of enantioselectivity in reactions such as aldol additions, Michael additions, and Diels-Alder reactions. The pyrrolidine ring itself, with its non-planar, puckered conformation, provides a rigid backbone that helps to orient the substituents and the substrate in a predictable manner.
Synthesis of 2-(Aryl)pyrrolidines
The synthesis of enantiomerically enriched 2-arylpyrrolidines is a critical step in their application as catalysts. A common and effective method involves the enantioselective α-arylation of N-Boc-pyrrolidine. This methodology relies on the sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine to form a 2-pyrrolidinolithium species with a high enantiomeric ratio. Subsequent transmetalation with zinc chloride generates a stereochemically rigid 2-pyrrolidinozinc reagent. This organozinc intermediate can then be coupled with a variety of aryl halides in a palladium-catalyzed reaction to yield the desired 2-aryl-N-Boc-pyrrolidines with excellent enantioselectivity.[1][2]
Below is a generalized workflow for the synthesis of 2-(Aryl)pyrrolidines.
Caption: General synthetic workflow for 2-(Aryl)pyrrolidines.
Postulated Efficacy Comparison
While specific comparative data for 2-(3-Methylphenyl)pyrrolidine and 2-(4-Methylphenyl)pyrrolidine is lacking, we can extrapolate their potential catalytic behavior based on the established principles of stereoelectronic effects in asymmetric catalysis. The position of the methyl group on the phenyl ring is the key differentiating factor.
2-(4-Methylphenyl)pyrrolidine (para-isomer):
-
Electronic Effect: The methyl group at the para-position exerts a weak electron-donating effect through hyperconjugation. This can subtly influence the electron density on the phenyl ring and, by extension, the steric and electronic environment of the pyrrolidine nitrogen.
-
Steric Effect: The para-position is remote from the pyrrolidine ring. Therefore, the steric bulk of the methyl group is expected to have a minimal direct impact on the chiral pocket created by the catalyst. The overall shape of the catalyst would be largely symmetrical with respect to the axis of the C-N bond of the pyrrolidine.
This compound (meta-isomer):
-
Electronic Effect: The electron-donating effect of the methyl group from the meta-position is also present, though its influence on the overall electronic nature of the catalyst might differ slightly from the para-isomer.
-
Steric Effect: The methyl group at the meta-position introduces a greater degree of asymmetry closer to the chiral center. This could lead to a more defined and potentially more sterically demanding chiral pocket. This increased steric hindrance could result in higher enantioselectivity for certain substrates, provided the steric clash is productive for chiral recognition and not detrimental to catalyst activity.
Experimental Protocols
As no direct comparative studies are available, we present a general experimental protocol for an asymmetric aldol reaction, a common benchmark reaction for testing the efficacy of chiral amine organocatalysts. This protocol is a representative example and would need to be optimized for the specific catalysts .
General Protocol for Asymmetric Aldol Reaction:
-
Catalyst Preparation: The chiral pyrrolidine catalyst (e.g., this compound or 2-(4-Methylphenyl)pyrrolidine) is typically used at a loading of 10-30 mol%.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., chloroform, toluene, or a polar aprotic solvent) at the desired temperature (e.g., 0 °C or room temperature), is added the ketone (2.0-5.0 mmol).
-
Catalyst Addition: The chiral pyrrolidine catalyst (0.1-0.3 mmol) is added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Data Presentation
Without direct experimental comparisons, a quantitative data table cannot be constructed. However, for a hypothetical asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, one might expect the following trends based on the structural differences between the two catalysts:
| Catalyst | Proposed Steric Environment | Expected Yield | Expected Enantiomeric Excess (ee) |
| 2-(4-Methylphenyl)pyrrolidine | Less sterically hindered chiral pocket | Potentially higher reaction rates and yields | Moderate to high ee |
| This compound | More sterically defined and hindered chiral pocket | Potentially slightly lower reaction rates and yields due to steric bulk | Potentially higher ee due to enhanced facial discrimination |
Note: This table is speculative and serves to illustrate the potential impact of the methyl group's position. Experimental validation is necessary to confirm these hypotheses.
Conclusion and Future Outlook
Both this compound and 2-(4-Methylphenyl)pyrrolidine are promising candidates for use as organocatalysts in asymmetric synthesis. Based on structural analysis, the meta-substituted isomer may offer a more sterically demanding and potentially more selective chiral environment compared to the para-substituted counterpart. However, this may come at the cost of reduced reactivity.
There is a clear need for direct experimental studies to rigorously compare the catalytic efficacy of these two isomers in a range of asymmetric transformations. Such research would provide valuable insights into the subtle yet significant role of substituent positioning on catalyst performance and would aid in the rational design of more efficient and selective organocatalysts for the synthesis of complex chiral molecules. Researchers and drug development professionals are encouraged to explore the catalytic potential of these and other 2-arylpyrrolidine derivatives in their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 2-(3-Methylphenyl)pyrrolidine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-(3-Methylphenyl)pyrrolidine, a compound requiring careful handling due to its potential hazards.
Immediate Safety and Hazard Profile
Hazard Summary
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is a general guideline based on best practices for substituted pyrrolidines and similarly hazardous chemicals.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene).
-
Use safety goggles and a face shield for eye and face protection.
-
A lab coat or chemical-resistant apron is mandatory.
-
All operations involving the transfer or handling of this chemical should be performed in a certified chemical fume hood to avoid inhalation of vapors.
2. Waste Collection:
-
Designate a specific, labeled, and sealed container for the waste. The container must be compatible with organic amines.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand, or earth) and place it in the designated waste container. Do not use combustible materials, such as sawdust.
-
Ensure the area is well-ventilated during cleanup.
-
Report all spills to your laboratory supervisor and EHS department.
4. Final Disposal:
-
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility[2].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will provide specific instructions on labeling, storage, and documentation.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines before handling any hazardous chemical.
References
Essential Safety and Operational Guide for 2-(3-Methylphenyl)pyrrolidine
This guide provides critical safety, handling, and disposal information for 2-(3-Methylphenyl)pyrrolidine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyrrolidines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][4][5] |
Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
2. Handling Procedures:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, especially when transferring flammable liquids.[7][8] Keep away from heat, sparks, and open flames.[3][7][8][9]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Contaminated Solids: Collect any solid waste contaminated with this compound (e.g., paper towels, gloves, stir bars) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
3. Final Disposal:
-
Licensed Disposal Service: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[10]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of according to institutional and local regulations, which may include recycling or disposal as regular solid waste after ensuring they are completely decontaminated.[10]
Visual Safety Workflow
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. epa.gov [epa.gov]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
